Epicriptine
Description
This compound is also known as beta-dihydroergocryptine presents a molecular formula of 9,10 alpha-dihydro-13'-epi-b-ergocryptine. Together with the alpha-dihydroergocryptine, it represents one-third of the ergoloid mesylate mixture. This compound differs from the alpha form on the position of one methyl group. To know more about the mixture please visit [DB01049]
Structure
3D Structure
Properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2R)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20-,22-,24-,25+,27+,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFXHXZNBNFPHV-PXXBSISHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024730 | |
| Record name | 9,10alpha-Dihydro-13'-epi-beta-ergocryptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88660-47-3 | |
| Record name | (5′α,10α)-9,10-Dihydro-12′-hydroxy-2′-(1-methylethyl)-5′-[(1R)-1-methylpropyl]ergotaman-3′,6′,18-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88660-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicriptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088660473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epicriptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9,10alpha-Dihydro-13'-epi-beta-ergocryptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICRIPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M64643B5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Primary Mechanism of Action: Dopamine D2 Receptor Agonism
An In-depth Technical Guide on the Mechanism of Action of Bromocriptine
Introduction
Bromocriptine, an ergot alkaloid derivative, is a potent sympatholytic dopamine D2 receptor agonist.[1] It has been a clinically significant medication for over three decades, utilized in the management of a diverse range of conditions including hyperprolactinemia-associated disorders, Parkinson's disease, acromegaly, and more recently, type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is primarily rooted in its ability to mimic the action of endogenous dopamine on specific G protein-coupled receptors, leading to distinct physiological responses depending on the target tissue.[3] This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, and pharmacological properties of bromocriptine, intended for researchers and professionals in drug development.
The principal mechanism of action of bromocriptine is its selective agonist activity at the dopamine D2 receptors.[4] It also exhibits partial antagonist activity at D1 dopamine receptors.[4] Dopamine receptors are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[5][6] Bromocriptine demonstrates a significantly higher affinity for the D2-like receptor family.[7]
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o protein.[7][8] Upon agonist binding, this coupling initiates an inhibitory intracellular signaling cascade. The activation of D2 receptors by bromocriptine leads to the following key events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]
-
Modulation of Calcium Channels: D2 receptor activation can lead to a decrease in intracellular calcium levels, which may occur through the inhibition of voltage-gated calcium channels.[8]
-
MAPK/ERK Pathway Inhibition: Receptor activation has been shown to block the phosphorylation of p42/p44 MAPK and decrease MAPK/ERK kinase phosphorylation.[8]
This cascade of events underlies the primary pharmacological effects of bromocriptine across different physiological systems.
Caption: Dopamine D2 Receptor Signaling Pathway Activated by Bromocriptine.
Quantitative Pharmacological Data
The selectivity and potency of bromocriptine are demonstrated by its binding affinities (Ki) for various dopamine receptor subtypes and its pharmacokinetic profile.
Table 1: Receptor Binding Affinity of Bromocriptine
| Receptor Subtype | Binding Affinity (Ki) in nM | Interpretation |
|---|---|---|
| D1 | ~440 | Low Affinity |
| D2 | ~8 | High Affinity |
| D3 | ~5 | High Affinity |
| D4 | ~290 | Low Affinity |
| D5 | ~450 | Low Affinity |
(Source: Data compiled from multiple sources[9][10])
The data clearly indicates that bromocriptine is a potent and selective agonist for the D2-like family of dopamine receptors, particularly D2 and D3.[10] The Ki(D1)/Ki(D2) ratio for bromocriptine is approximately 60, highlighting its selectivity for D2 over D1 receptors.[7][9]
Table 2: Pharmacokinetic Properties of Bromocriptine
| Parameter | Value |
|---|---|
| Bioavailability | ~28% (Standard Release) |
| Oral Absorption | 32-40% (incomplete) |
| First-Pass Metabolism | Extensive |
| Peak Plasma Concentration | ~2.5 ± 2 hours |
| Elimination Half-life | ~4.85 hours |
| Plasma Protein Binding | 90-96% |
| Metabolism | Primarily via CYP3A4 |
| Excretion | Primarily in bile (~85%), 2.5-5.5% in urine |
(Source: Data compiled from multiple sources[4][11][12])
Therapeutic Mechanisms in Specific Indications
The core mechanism of D2 agonism translates into different therapeutic effects depending on the target organ system.
-
Hyperprolactinemia: In the anterior pituitary gland, dopamine acts as the primary prolactin-inhibitory factor (PIF).[3] Bromocriptine mimics this action by stimulating D2 receptors on lactotrophic cells, which inhibits prolactin exocytosis and gene expression, thereby reducing circulating prolactin levels.[4][8] This is effective for treating conditions like prolactinomas, galactorrhea, and infertility caused by high prolactin levels.[2][13]
-
Parkinson's Disease: This neurodegenerative disorder is characterized by the loss of dopaminergic neurons in the nigrostriatal pathway.[13] By directly stimulating postsynaptic D2 receptors in the striatum, bromocriptine compensates for the endogenous dopamine deficiency, helping to alleviate motor symptoms such as bradykinesia, rigidity, and tremor.[4][8]
-
Acromegaly: While dopamine typically stimulates growth hormone (GH) release in healthy individuals, bromocriptine paradoxically decreases GH levels in many patients with acromegaly.[4][14] This effect is mediated by the activation of D2 receptors on somatotrophs in the pituitary gland, inhibiting GH production and release.[3]
-
Type 2 Diabetes: The quick-release formulation of bromocriptine is thought to act on hypothalamic circadian rhythms.[3] It is proposed to reset hypothalamic dopaminergic tone, which may be disrupted in metabolic syndrome, leading to reduced sympathetic tone, decreased hepatic glucose production, and improved insulin sensitivity.[3][8]
Novel Cytoprotective Mechanism
Recent research has uncovered a novel mechanism of action for bromocriptine that is independent of dopamine receptor activation. Bromocriptine has been shown to possess neuroprotective and antioxidative properties.[14]
This cytoprotective effect involves the upregulation of NAD(P)H quinone oxidoreductase 1 (NQO1), a key enzyme in the detoxification of quinones.[14] The signaling pathway is as follows:
-
Bromocriptine activates the PI3K/Akt signaling pathway.[14]
-
This leads to the increased expression and nuclear translocation of the transcription factor Nrf2 (nuclear factor-E2-related factor-2).[14]
-
Nrf2 binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including NQO1, upregulating their expression.[14]
This mechanism contributes to protecting cells from oxidative damage, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's.[14]
Caption: Bromocriptine's D2-Independent Cytoprotective Signaling Pathway.
Experimental Protocols
The characterization of bromocriptine's mechanism of action relies on standard pharmacological assays.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of bromocriptine for dopamine receptor subtypes.
-
Principle: This assay measures the ability of an unlabeled compound (bromocriptine) to compete with a radiolabeled ligand of known affinity for binding to the target receptor.
-
Methodology:
-
Membrane Preparation: Crude membrane fractions containing the dopamine receptor of interest are prepared from cultured cells or dissected tissue via homogenization and centrifugation.[15]
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) and serial dilutions of unlabeled bromocriptine.[15][16]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while unbound ligand passes through.[15]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[15]
-
Data Analysis: Non-specific binding is subtracted to determine specific binding. The IC50 value (concentration of bromocriptine that inhibits 50% of specific radioligand binding) is calculated and then converted to the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: Functional Assay for D2 Receptor Agonism (cAMP Inhibition)
-
Objective: To measure the functional potency (EC50) of bromocriptine as a D2 receptor agonist.
-
Principle: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay quantifies the reduction in cAMP levels in response to bromocriptine.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[17]
-
Assay Setup: Plate the cells and stimulate adenylyl cyclase with forskolin. Concurrently, treat the cells with serial dilutions of bromocriptine.
-
Incubation: Incubate the cells to allow for the modulation of cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[17]
-
Data Analysis: Plot the cAMP levels against the log concentration of bromocriptine to generate a dose-response curve. The EC50 value, representing the concentration of bromocriptine that produces 50% of the maximal inhibitory effect, is then calculated.
-
Conclusion
The mechanism of action of bromocriptine is multifaceted, but it is fundamentally anchored in its potent and selective agonism at dopamine D2 receptors. This primary action drives its therapeutic efficacy in a range of endocrine and neurological disorders by modulating key cellular signaling pathways, most notably the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cAMP. Furthermore, emerging evidence of a D2-independent, Nrf2-mediated cytoprotective pathway suggests an additional layer to its pharmacological profile. A thorough understanding of these mechanisms, supported by quantitative binding and functional data, is essential for the continued optimization and development of dopaminergic therapies.
References
- 1. Bromocriptine therapy: Review of mechanism of action, safety and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromocriptine: MedlinePlus Drug Information [medlineplus.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. benchchem.com [benchchem.com]
- 8. SMPDB [smpdb.ca]
- 9. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1) | Abcam [abcam.com]
- 11. Pharmacokinetics and pharmacodynamics of bromocriptine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Bromocriptine Mesylate? [synapse.patsnap.com]
- 14. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
Epicriptine structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicriptine, also known as β-dihydroergocryptine, is a semi-synthetic ergot alkaloid belonging to the ergoline class of compounds. It is a potent dopamine D2 receptor agonist and constitutes one-third of the dihydroergocryptine mixture, with the other two-thirds being α-dihydroergocryptine. The two isomers differ only in the position of a single methyl group, a consequence of the substitution of isoleucine for leucine in its biosynthesis.[1][2][3] This document provides an in-depth technical overview of the structure, chemical properties, and mechanism of action of this compound, tailored for professionals in pharmaceutical research and drug development.
Chemical Structure and Properties
This compound is a complex molecule with a tetracyclic ergoline ring system. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9,10,1a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide[4] |
| Synonyms | β-dihydroergocryptine, Epicriptina, Epicriptinum[5] |
| CAS Number | 19467-62-0[4] |
| Chemical Formula | C₃₂H₄₃N₅O₅[4] |
| Molecular Weight | 577.71 g/mol [6] |
Table 2: Physicochemical Properties of Dihydroergocryptine Isomers
| Property | Dihydroergocryptine (α and β mixture) | Dihydroergocristine (structurally similar) | Source |
| Melting Point | 117 °C (decomposes) | 213-215 °C | [7][8][9] |
| logP | 5.9 | 5.86 | [7][8][9] |
| pKa | Not Available | 6.9 | [9] |
| Water Solubility | Sparingly soluble | 10 mg/mL | [9][10] |
| Boiling Point | Decomposes | 899.3 °C at 760 mmHg | [8][9] |
Note: Experimental data for pure this compound is limited. Data for the dihydroergocryptine mixture and the structurally related dihydroergocristine are provided for estimation.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects primarily through its potent agonist activity at dopamine D2 receptors.[2][3] Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are linked to the inhibitory G protein, Gαi.
Upon binding of this compound to the D2 receptor, the following signaling cascade is initiated:
-
Gαi Activation: The activated D2 receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gαi protein.
-
Dissociation of G protein subunits: The Gαi-GTP complex dissociates from the βγ subunits.
-
Reduction of cAMP levels: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[13][14]
-
Decreased PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).[6]
-
Downstream Effects: PKA is responsible for phosphorylating numerous downstream effector proteins, thereby regulating a wide range of cellular processes. The inhibition of PKA activity by this compound leads to the modulation of these downstream pathways. Additionally, the dissociated Gβγ subunits can also activate other signaling pathways, such as inwardly rectifying potassium channels (GIRKs).[15]
Experimental Protocols
Synthesis
Purification: Preparative High-Performance Liquid Chromatography (HPLC)
A general protocol for the purification of ergot alkaloids, which can be adapted for this compound, is outlined below. This method utilizes solid-phase extraction (SPE) for cleanup followed by preparative HPLC.
1. Sample Preparation and Extraction:
-
The crude mixture containing this compound is extracted with a suitable solvent system, such as methanol/0.25% concentrated H₃PO₄ (40:60 v/v) to ensure the alkaloids are in their salt form.[16][17]
2. Solid-Phase Extraction (SPE) Cleanup:
-
A strong cation-exchange SPE column is conditioned with methanol and an acidic buffer.
-
The diluted sample extract is loaded onto the column, where the positively charged this compound binds to the stationary phase.
-
The column is washed with the extraction solvent to remove impurities.
-
This compound is eluted from the column using a basic mobile phase, such as methanol/0.05M phosphate buffer, pH 9 (60:40 v/v), which neutralizes the charge on the alkaloid.[16][17]
3. Preparative HPLC:
-
Column: A C18 or Phenyl-Hexyl reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a high proportion of an aqueous buffer (e.g., 5 mM ammonium bicarbonate) and gradually increasing the concentration of an organic solvent like acetonitrile.
-
Detection: Fluorescence detection is highly sensitive for ergot alkaloids.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.[18]
Analytical Methods
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Isomer Analysis
qNMR is a powerful technique for determining the ratio of α- and β-dihydroergocryptine isomers in a mixture.
1. Sample Preparation:
-
Accurately weigh the dihydroergocryptine sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and standard in a deuterated solvent (e.g., DMSO-d₆).
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
3. Data Analysis:
-
Integrate the signals corresponding to unique protons of the α and β isomers and the internal standard.
-
The molar ratio of the isomers can be calculated by comparing the integral values, normalized to the number of protons giving rise to each signal. The absolute quantity can be determined by comparing the isomer signals to the integral of the known amount of the internal standard.[19][20][21]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Analytical HPLC is used to determine the purity of the final this compound product.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed.
-
Detection: UV detection at a wavelength where this compound has significant absorbance is typically used.
-
Quantification: The purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram.
Conclusion
This compound is a significant ergoline derivative with potent dopamine D2 receptor agonist activity. Its complex structure and physicochemical properties necessitate robust analytical and purification techniques. The detailed understanding of its mechanism of action through the Gαi signaling pathway provides a solid foundation for its application in drug discovery and development, particularly in the context of neurological and endocrine disorders. Further research to obtain more precise experimental data for pure this compound will be beneficial for its continued development and application.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 4. beta-Dihydroergocryptine | C32H43N5O5 | CID 5282321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C32H43N5O5 | CID 65667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to the Discovery and Synthesis of Beta-Dihydroergocryptine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-dihydroergocryptine, a dihydrogenated derivative of the ergot alkaloid ergocryptine, is a potent dopamine D2 receptor agonist.[1] It is a component of the drug dihydroergotoxine mesylate (also known as ergoloid mesylates), which has been investigated for various neurological conditions.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of beta-dihydroergocryptine. It includes detailed experimental protocols for its synthesis and for key binding and functional assays, a quantitative summary of its receptor binding profile, and a visualization of its primary signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.
Discovery and Historical Context
The story of beta-dihydroergocryptine is intrinsically linked to the pioneering research on ergot alkaloids conducted by Dr. Albert Hofmann at Sandoz Pharmaceuticals in the mid-20th century.[2] Ergot, a fungus that grows on rye, produces a variety of biologically active compounds.[2] Initial research focused on isolating and characterizing these alkaloids for their potential therapeutic properties.
In 1943, Hofmann and his team were investigating a mixture of ergot alkaloids known as ergotoxine, which was later found to be composed of ergocristine, ergocornine, and ergocryptine. Further investigation revealed that ergocryptine itself is a mixture of two isomers: alpha-ergocryptine and beta-ergocryptine. The beta isomer differs from the alpha form in the position of a single methyl group, arising from the incorporation of the amino acid isoleucine instead of leucine during its biosynthesis.[1]
Subsequent work at Sandoz led to the development of dihydrogenated ergot alkaloids, including dihydroergotoxine, through the catalytic hydrogenation of the natural alkaloids.[4] This process aimed to modify the pharmacological properties of the parent compounds, often leading to a different spectrum of activity and improved tolerability. Beta-dihydroergocryptine is thus a semi-synthetic compound derived from the naturally occurring beta-ergocryptine.
Synthesis of Beta-Dihydroergocryptine
The synthesis of beta-dihydroergocryptine is a semi-synthetic process that begins with the production of its precursor, beta-ergocryptine, through fermentation, followed by chemical modification.
Fermentation of Beta-Ergocryptine
The production of beta-ergocryptine is achieved through the submerged fermentation of a selected strain of the fungus Claviceps purpurea.
Experimental Protocol: Fermentation of Beta-Ergocryptine
-
Strain Selection and Culture: A high-yielding strain of Claviceps purpurea capable of producing ergocryptine (with a favorable alpha to beta isomer ratio) is selected. The strain is maintained on a suitable agar medium, such as a starch-tryptophan agar.
-
Inoculum Preparation: A culture from the agar medium is used to inoculate a liquid starter medium (e.g., GK culture medium). This culture is incubated at 24°C for several days on a rotary shaker to generate a sufficient biomass for inoculation of the production fermenter.
-
Production Fermentation: The production fermenter, containing a sterilized nutrient medium rich in carbohydrates (e.g., sucrose), nitrogen sources (e.g., ammonium salts), and essential minerals, is inoculated with the starter culture.
-
Precursor Feeding: To enhance the yield of beta-ergocryptine, a precursor amino acid, isoleucine, is added to the fermentation broth. The precursor can be added as a sterilized aqueous solution at the beginning of the fermentation or fed continuously over a period of time.
-
Fermentation Conditions: The fermentation is carried out at a controlled temperature (e.g., 22-24°C) with continuous aeration and agitation for a period of several days.
-
Harvesting and Extraction: Upon completion of the fermentation, the fungal biomass is separated from the broth. The alkaloids, including beta-ergocryptine, are then extracted from the biomass and the broth using organic solvents. The crude extract is then purified to isolate the ergocryptine isomers.
Catalytic Hydrogenation to Beta-Dihydroergocryptine
The conversion of beta-ergocryptine to beta-dihydroergocryptine is achieved through catalytic hydrogenation, which selectively reduces the double bond at the C9-C10 position of the ergoline ring system.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst and Solvent Selection: A noble metal catalyst, such as palladium or platinum on a carbon support, is typically used. The beta-ergocryptine is dissolved in a suitable organic solvent.
-
Hydrogenation Reaction: The solution of beta-ergocryptine and the catalyst are placed in a high-pressure reactor. The reactor is flushed with an inert gas and then pressurized with hydrogen gas. The reaction is carried out under controlled temperature and pressure with vigorous stirring.
-
Reaction Monitoring: The progress of the hydrogenation is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up and Purification: Once the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude beta-dihydroergocryptine. The product is then purified by recrystallization or chromatography to obtain the final high-purity compound.
Pharmacological Profile
Beta-dihydroergocryptine exhibits a complex pharmacological profile, with its primary mechanism of action being a potent agonist at dopamine D2 receptors.[1] It also interacts with other dopamine receptor subtypes, as well as with adrenergic and serotonin receptors.
Receptor Binding Affinity
The binding affinity of beta-dihydroergocryptine to various neurotransmitter receptors has been determined through radioligand binding assays. The following table summarizes the available quantitative data. It is important to note that much of the literature reports on dihydroergocryptine as a mixture of alpha and beta isomers.
| Receptor Subtype | Ligand | K_i (nM) | K_d (nM) | Reference |
| Dopamine D1 | Dihydroergocryptine | ~30 | [1] | |
| Dopamine D2 | Dihydroergocryptine | 5-8 | [1] | |
| Dopamine D3 | Dihydroergocryptine | ~30 | [1] | |
| Alpha-2 Adrenergic | [3H]Dihydroergocryptine | 1.78 +/- 0.22 | [5] | |
| Serotonin 5-HT1B | Dihydroergotamine | IC50 = 0.58 | [6] | |
| Serotonin 5-HT2A | Dihydroergotamine | [7] | ||
| Alpha-2B Adrenergic | Dihydroergotamine* | IC50 = 2.8 | [6] |
Note: Data for dihydroergotamine, a structurally related compound, is included to provide a broader context of the ergot alkaloid family's interaction with serotonin and adrenergic receptors.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Tissue (e.g., rat striatum for dopamine receptors) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Saturation Binding Assay (to determine K_d and B_max):
-
A fixed amount of membrane preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., [3H]dihydroergocryptine).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.
-
The reaction is incubated to equilibrium at a specific temperature.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard or non-linear regression analysis to determine the dissociation constant (K_d) and the maximum number of binding sites (B_max).
-
-
Competition Binding Assay (to determine K_i):
-
A fixed amount of membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound (e.g., beta-dihydroergocryptine).
-
The incubation and filtration steps are the same as in the saturation binding assay.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (K_i) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mechanism of Action and Signaling Pathways
As a potent dopamine D2 receptor agonist, beta-dihydroergocryptine's primary mechanism of action involves the activation of these receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family.
Dopamine D2 Receptor Signaling
Activation of D2 receptors by beta-dihydroergocryptine initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8]
-
Modulation of Ion Channels: The G beta-gamma subunits can directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
-
MAPK/ERK Pathway Activation: D2 receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK), also known as extracellular signal-regulated kinase (ERK), pathway.[9] This can occur through both G protein-dependent and β-arrestin-dependent mechanisms.
-
β-Arrestin Recruitment: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
Experimental Protocol: β-Arrestin Recruitment Assay
-
Cell Line and Reagents: A cell line stably co-expressing the dopamine D2 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme acceptor fragment is used. A substrate for the complemented enzyme is also required.
-
Assay Procedure:
-
The cells are plated in a microplate and incubated.
-
The test compound (beta-dihydroergocryptine) is added to the wells at various concentrations.
-
The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
The detection reagent containing the enzyme substrate is added.
-
The resulting chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.
-
-
Data Analysis: The data is analyzed to determine the potency (EC50) and efficacy of the compound in promoting β-arrestin recruitment.
Visualization of the D2 Receptor Signaling Pathway
The following diagram, generated using the DOT language for Graphviz, illustrates the key signaling events initiated by the binding of beta-dihydroergocryptine to the dopamine D2 receptor.
Caption: D2 Receptor Signaling Cascade
Conclusion
Beta-dihydroergocryptine, a semi-synthetic ergot alkaloid, has a rich history rooted in the extensive research on natural products. Its primary pharmacological action as a potent dopamine D2 receptor agonist has established its therapeutic relevance, particularly in the context of Parkinson's disease as a component of dihydroergotoxine. The synthesis of beta-dihydroergocryptine relies on a combination of fermentation technology to produce its natural precursor and subsequent chemical modification through catalytic hydrogenation. A thorough understanding of its receptor binding profile and downstream signaling pathways, as detailed in this guide, is crucial for the continued exploration of its therapeutic potential and the development of novel, more selective dopaminergic agents. The experimental protocols provided herein offer a practical framework for researchers engaged in the study of this and similar compounds.
References
- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 2. Ergoloid - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Buy Dihydroergotoxine (EVT-1186494) | 11032-41-0 [evitachem.com]
- 5. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action. | Semantic Scholar [semanticscholar.org]
- 9. D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and bioavailability of Epicriptine
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and mechanism of action of Bromocriptine, an ergot alkaloid derivative. The information is intended for professionals in the fields of pharmaceutical research and drug development.
Introduction
Bromocriptine is a semi-synthetic ergot derivative that acts as a potent dopamine D2 receptor agonist.[1][2] It is clinically utilized in the management of conditions associated with hyperprolactinemia, Parkinson's disease, acromegaly, and type 2 diabetes.[3][4] Understanding its pharmacokinetic profile is critical for optimizing therapeutic regimens and for the development of new drug delivery systems.
Mechanism of Action
Bromocriptine's primary mechanism of action is the stimulation of postsynaptic dopamine D2 receptors.[5][6] In the anterior pituitary, this activation mimics the effect of endogenous dopamine, which functions as a prolactin-inhibitory factor.[2] This leads to a potent inhibition of prolactin synthesis and release from lactotroph cells.[4][5] In the nigrostriatal pathway of the brain, D2 receptor stimulation helps to alleviate the motor symptoms of Parkinson's disease by compensating for the loss of dopaminergic neurons.[5][6]
The signaling pathway initiated by Bromocriptine at the D2 receptor, a G-protein coupled receptor (GPCR), involves the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and blocks the IP3-dependent release of calcium from intracellular stores.[5] This cascade ultimately inhibits prolactin exocytosis and gene expression.[5]
Pharmacokinetics
The disposition of Bromocriptine in the body is characterized by rapid but incomplete absorption, high protein binding, extensive metabolism, and primary elimination through the bile.
Absorption
Following oral administration, Bromocriptine is rapidly absorbed from the gastrointestinal tract.[7] However, it undergoes extensive first-pass metabolism, which significantly limits its systemic availability.[4][8] The oral bioavailability of the standard release formulation (Parlodel®) is approximately 28%.[3][9] A quick-release formulation (Cycloset®) exhibits higher bioavailability, ranging from 65% to 95%.[4] Peak plasma concentrations (Tmax) for the standard formulation are typically reached within 2 to 3 hours.[3][4] While food intake does not significantly affect the systemic exposure, it is recommended to take Bromocriptine with food to reduce the incidence of nausea and vomiting.[4]
Distribution
Bromocriptine is highly bound to plasma proteins, primarily serum albumin, with a binding percentage ranging from 90% to 96%.[3][4] This extensive binding limits the fraction of free drug available to exert its pharmacological effects. The volume of distribution (Vd) for the Cycloset® formulation is approximately 61 L.[10]
Metabolism
Bromocriptine is extensively metabolized in the liver, with hydrolysis of the peptide moiety being the primary metabolic pathway.[4] The cytochrome P450 3A4 (CYP3A4) enzyme is the main catalyst for its biotransformation.[3][4] Due to this, potent inhibitors or inducers of CYP3A4 can significantly alter Bromocriptine clearance and plasma concentrations.[4] The extensive first-pass metabolism means that the parent drug is almost absent in bile and urine.[11]
Excretion
Elimination of Bromocriptine and its metabolites occurs almost exclusively via the bile and subsequent excretion in the feces.[7][8] Approximately 82-85% of an absorbed dose is eliminated through the biliary route.[3][12] A very small fraction, ranging from 2% to 6%, is excreted in the urine.[4][11] The elimination half-life is approximately 4.85 to 12-14 hours, depending on the study and formulation.[3][4]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Bromocriptine from various studies.
| Parameter | Value | Formulation / Condition | Reference |
| Bioavailability (Oral) | ~6% | Rat Study | [8] |
| 28% | Standard Release (Human) | [3][9][12] | |
| 65-95% | Quick Release (Cycloset®) | [4] | |
| Tmax (Time to Peak) | 1.6 ± 1.1 h | 5 mg dose, Postpartum Patients | [13] |
| ~2.5 ± 2 h | Standard Dose | [4] | |
| 53 min | Quick Release (Fasted) | [10] | |
| Cmax (Peak Conc.) | 56 ± 64 pg/mL | 5 mg dose, Postpartum Patients | [13] |
| 465 pg/mL | Two 2.5 mg doses (Parlodel®) | [10] | |
| t1/2 (Half-Life) | 4.85 h | Standard Dose | [4] |
| 5.4 ± 4.8 h | 5 mg dose, Postpartum Patients | [13] | |
| 12-14 h | General Estimate | [3][12] | |
| Protein Binding | 90-96% | Human Plasma | [3][4] |
| Excretion | ~82-85% Feces (Bile) | Human | [3][12] |
| 2-6% Urine | Human | [4][11] |
Note: Values can vary significantly between individuals and studies due to differences in analytical methods, formulations, and patient populations.[14][15]
Experimental Protocols
The quantification of Bromocriptine in biological matrices, particularly plasma, requires highly sensitive analytical methods due to its low therapeutic concentrations.
Bioanalytical Method: LC-MS/MS
A common and highly sensitive method for the quantitative determination of Bromocriptine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[16][17]
-
Sample Preparation: The protocol typically begins with the extraction of Bromocriptine from a human plasma sample (e.g., 1 mL). Solid Phase Extraction (SPE) is a robust technique for this purpose, often using cartridges like Oasis MCX to isolate the analyte from plasma components.[16][18]
-
Chromatographic Separation: The extracted sample is then injected into an HPLC system. Separation is achieved on a reverse-phase column, such as a Symmetry C18 column.[16] A typical mobile phase might consist of an acetonitrile and water mixture with a small amount of formic acid to improve ionization.[16]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for Bromocriptine and an internal standard.
-
Quantification: A calibration curve is generated using standards of known concentrations, allowing for the accurate quantification of Bromocriptine in the plasma samples. This method can achieve a lower limit of quantification (LLOQ) in the picogram per milliliter range (e.g., 2 pg/mL).[16]
Conclusion
Bromocriptine exhibits a complex pharmacokinetic profile characterized by rapid but incomplete absorption, extensive first-pass metabolism primarily mediated by CYP3A4, and elimination mainly through the bile. Its high protein binding and the significant inter-individual variability in plasma concentrations are important considerations in its clinical application. The development of sensitive bioanalytical methods has been crucial for accurately defining its pharmacokinetic parameters, which is essential for both clinical management and ongoing drug development efforts.
References
- 1. Decoding Bromocriptine Mesylate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. youtube.com [youtube.com]
- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. museonaturalistico.it [museonaturalistico.it]
- 7. Pharmacology of bromocriptine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of bromocriptine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Cycloset, Parlodel (bromocriptine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Fate and disposition of bromocriptine in animals and man. II: Absorption, elimination and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bromocriptine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of bromocriptine during continuous oral treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Sensitive method for the quantitative determination of bromocriptine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive and rapid HPLC-MS/MS method for the quantitative determination of trace amount of bromocriptine in small clinical prolactinoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Toxicology and Safety Profile of Epicriptine: An In-Depth Technical Guide
Disclaimer: Epicriptine, also known as beta-dihydroergocryptine, is a component of the dihydroergocryptine mixture. Due to a scarcity of publicly available, specific toxicological data for this compound as a single agent, this guide synthesizes information on dihydroergocryptine and other closely related and more extensively studied ergoline-derived dopamine agonists, such as bromocriptine, cabergoline, and pergolide. This approach provides a representative safety profile for this class of compounds. All data derived from related compounds are clearly indicated.
Executive Summary
This compound is an ergoline-derived dopamine agonist. This technical guide provides a comprehensive overview of its toxicology and safety profile, intended for researchers, scientists, and drug development professionals. The document summarizes key non-clinical toxicology data across various endpoints, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Detailed experimental protocols, based on internationally recognized OECD guidelines, are provided for pivotal safety studies. The known and potential adverse effects in humans are also discussed, with a particular focus on the class-specific risks of fibrosis and cardiac valvulopathy. Visual representations of key pathways and experimental workflows are included to facilitate understanding.
Non-Clinical Toxicology
The non-clinical safety evaluation of a dopamine agonist like this compound involves a comprehensive battery of studies to characterize its potential toxicity.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common endpoint.
Table 1: Acute Toxicity Data for Ergoline Dopamine Agonists
| Compound | Species | Route | LD50 (mg/kg) |
| Bromocriptine | Rat | Intravenous | 72[1] |
| Mouse | Oral | >800[1] | |
| Rabbit | Oral | >1000[1] | |
| Rabbit | Intravenous | 12[1] | |
| Pergolide | Rat | Oral | 15[2] |
No specific LD50 data for this compound or dihydroergocryptine was identified in the public domain.
Repeated-Dose Toxicity
Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to the compound over extended periods. A key endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Table 2: Repeated-Dose Toxicity Data for Ergoline Dopamine Agonists
| Compound | Species | Duration | NOAEL | Key Findings |
| α-dihydroergocryptine | Rat, Monkey | Long-term | Data not specified | Well-tolerated at doses much higher than therapeutic human doses.[3] |
| Generic Ergoline Agonists | Rat, Dog | Sub-chronic to Chronic | Compound-dependent | Common findings include effects on reproductive organs (due to prolactin inhibition), cardiovascular changes, and CNS effects. |
Genotoxicity
Genotoxicity assays are conducted to assess the potential of a compound to damage genetic material. A standard battery of in vitro and in vivo tests is typically performed.
Table 3: Genotoxicity Profile of Related Ergoline Derivatives
| Compound | Assay | System | Result |
| α-dihydroergocryptine | Mutagenicity tests | Not specified | Negative[3] |
| Tecovirimat (for comparison) | Ames Test | S. typhimurium, E. coli | Negative |
| Chromosomal Aberration | CHO cells | Negative | |
| In vivo Micronucleus | Mouse | Negative[4] |
While specific results for a full battery of genotoxicity tests on this compound were not found, available information on related compounds suggests a low potential for genotoxicity.
Carcinogenicity
Long-term carcinogenicity bioassays in two rodent species are standard for pharmaceuticals intended for chronic use.
Table 4: Carcinogenicity Data for Ergoline Dopamine Agonists
| Compound | Species | Key Findings |
| Pergolide | Not specified | Limited evidence of a carcinogenic effect.[5] |
| delta 9-THC (for comparison) | Rat, Mouse | No evidence of carcinogenicity. Dose-related reduction in some tumor incidences, possibly related to reduced body weight.[6] |
No specific carcinogenicity data for this compound or dihydroergocryptine were identified.
Reproductive and Developmental Toxicity
These studies investigate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Table 5: Reproductive and Developmental Toxicity of Ergoline Dopamine Agonists
| Compound | Species | Study Type | Key Findings |
| α-dihydroergocryptine | Rat | Fertility | Impaired fertility due to prolactin-lowering activity.[3] |
| Rat, Rabbit | Developmental | Reproductive toxicity observed at doses of 18 mg/kg/day and higher.[3] | |
| Cabergoline | Mouse, Rabbit | Teratogenicity | Not teratogenic.[7] |
| Rat | Peri- and Postnatal | Strong inhibition of milk secretion. No effect on fetal development or parturition up to 100 µg/kg/day.[7] | |
| Bromocriptine | Not specified | Teratogenesis | Potential for physical defects in the developing embryo.[1] |
Experimental Protocols
The following protocols are representative of the methodologies used in non-clinical toxicology studies for pharmaceuticals like this compound, based on OECD guidelines.
Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. Dosing is performed in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made shortly after dosing and at least once daily thereafter.
-
Endpoint: The number of animals that die within a defined period after administration of the test substance at each dose level is recorded. This information is used to classify the substance into a GHS toxicity category.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
In Vivo Micronucleus Assay (Following OECD Guideline 474)
-
Objective: To detect chromosomal damage or damage to the mitotic apparatus by identifying micronuclei in erythrocytes.
-
Test Animals: Typically, young adult mice or rats are used.
-
Dose Administration: The test substance is administered to the animals, usually on two or more occasions, 24 hours apart. The route of administration should be relevant to human exposure. At least three dose levels are tested, up to a maximum tolerated dose.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the final dose.
-
Analysis: Erythrocytes are prepared on slides and stained. The frequency of micronucleated polychromatic (immature) erythrocytes (MN-PCEs) is determined by microscopic analysis of at least 4000 PCEs per animal. The ratio of polychromatic to normochromatic (mature) erythrocytes is also calculated as a measure of bone marrow toxicity.
-
Controls: Both a negative (vehicle) control and a positive control (a known genotoxic agent) group are included.
-
Endpoint: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.
Caption: Workflow for an In Vivo Micronucleus Assay.
Mechanism of Action and Signaling Pathways
This compound, as a dopamine agonist, primarily exerts its effects by stimulating dopamine receptors, particularly the D2 receptor subtype, in the central nervous system and peripherally.
Dopamine D2 Receptor Signaling
Activation of D2 receptors, which are G protein-coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous downstream target proteins involved in neuronal excitability, gene expression, and hormone secretion. For instance, in the pituitary lactotrophs, D2 receptor activation inhibits prolactin synthesis and release.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Clinical Safety and Adverse Effects
The safety profile of dihydroergocryptine and other ergoline dopamine agonists in humans has been characterized through clinical trials and post-marketing surveillance.
Common Adverse Effects
The most frequently reported adverse effects are often related to dopaminergic stimulation and are typically mild to moderate in severity, especially at the beginning of treatment.[8] These include:
-
Gastrointestinal: Nausea, vomiting, constipation, dyspepsia.[3]
-
Neurological: Dizziness, headache, somnolence (sudden onset of sleep).[3][9]
-
Cardiovascular: Postural hypotension.[3]
-
Psychiatric: Confusion, hallucinations (more common in Parkinson's disease patients).[8][9]
Serious Adverse Effects and Class-Specific Risks
A significant safety concern for long-term treatment with ergoline-derived dopamine agonists is the risk of fibrotic reactions.
-
Fibrosis: There have been reports of pulmonary, retroperitoneal, and pericardial fibrosis. This is thought to be related to the agonistic activity of these compounds at serotonin 5-HT2B receptors.[9]
-
Cardiac Valvulopathy: Thickening of heart valve leaflets and other valvular abnormalities have been reported, particularly with long-term, high-dose use.[9] The European Medicines Agency (EMA) has reviewed this risk and recommended monitoring for patients on long-term therapy.[10]
Due to these risks, the use of some ergoline derivatives has been restricted, and cardiovascular monitoring, including echocardiograms, is recommended before and during treatment.[9]
Conclusion
This compound is an ergoline-derived dopamine agonist with a toxicological and safety profile that is characteristic of its class. While specific quantitative toxicity data for this compound are limited, information from dihydroergocryptine and other related compounds such as bromocriptine and cabergoline provides a basis for risk assessment. The primary adverse effects are related to its dopaminergic mechanism of action. The most serious long-term safety concern is the risk of fibrotic reactions, including cardiac valvulopathy, which necessitates careful patient monitoring. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for the non-clinical safety evaluation of this and similar compounds. Researchers and drug development professionals should consider the full spectrum of potential toxicities and implement appropriate risk mitigation strategies in their development programs.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A novel genotoxin-specific qPCR array based on the metabolically competent human HepaRG™ cell line as a rapid and reliable tool for improved in vitro hazard assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In vivo micronucleus test with flow cytometry after acute and chronic exposures of rats to chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and carcinogenicity of delta 9-tetrahydrocannabinol in Fischer rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Dihydroergocristine. A review of pharmacology and toxicology]. | Semantic Scholar [semanticscholar.org]
- 8. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psai.ph [psai.ph]
- 10. downloads.regulations.gov [downloads.regulations.gov]
The Solubility Profile of Epicriptine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of epicriptine, a dopamine agonist of the ergoline class. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document furnishes available qualitative information, detailed solubility data for the closely related compound bromocriptine mesylate, and robust experimental protocols for determining the precise solubility of this compound in dimethyl sulfoxide (DMSO) and other relevant solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
This compound, also known as beta-dihydroergocryptine, is a key component of dihydroergocryptine and functions as a dopamine D2 receptor agonist.[1][2] Its therapeutic potential is under investigation, making a thorough understanding of its physicochemical properties, such as solubility, essential for accurate in-vitro and in-vivo studies.
Qualitative Solubility of this compound
Current literature and supplier data indicate that this compound is qualitatively soluble in DMSO.[2] However, for the purposes of rigorous scientific research, particularly in high-throughput screening and the development of formulations, precise quantitative solubility data is indispensable to prevent issues such as compound precipitation.
Quantitative Solubility of Bromocriptine Mesylate: A Reference
Given the structural similarity between this compound and bromocriptine mesylate, the solubility data for the latter serves as a valuable reference point for researchers. The following table summarizes the quantitative solubility of bromocriptine mesylate in various solvents.
| Solvent | Solubility (approx.) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | ~40 | Data for Bromocriptine Mesylate.[3][4] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 133.2 | Data for Bromocriptine Mesylate.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | 100 | Data for Bromocriptine Mesylate.[[“]][7] |
| Ethanol | 5 mg/mL | ~6.7 | Data for Bromocriptine Mesylate.[3][4] |
| Ethanol | 100 mg/mL | Not specified | Data for Bromocriptine Mesylate.[5] |
| Ethanol | Soluble to 25 mM | 25 | With heating. Data for Bromocriptine Mesylate.[7] |
| Dimethyl Formamide (DMF) | 30 mg/mL | ~40 | Data for Bromocriptine Mesylate.[3][4] |
| Water | Insoluble | Not applicable | Data for Bromocriptine Mesylate.[5] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | ~0.27 | Data for Bromocriptine Mesylate.[3][4] |
Note: The molecular weight of Bromocriptine Mesylate (750.7 g/mol ) was used for molar concentration calculations where applicable.
Experimental Protocols for Determining this compound Solubility
To empower researchers to obtain precise quantitative solubility data for this compound, two standard experimental protocols are detailed below: a kinetic solubility assay for high-throughput applications and a thermodynamic (shake-flask) solubility assay for definitive equilibrium solubility.
Kinetic Solubility Assay Protocol (Turbidimetric Method)
This method is suitable for rapid, early-stage assessment of solubility.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.
-
Serial Dilution: In a clear 96-well plate, perform serial dilutions of the this compound stock solution with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Thermodynamic (Shake-Flask) Solubility Assay Protocol
This method determines the equilibrium solubility and is considered the gold standard.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., DMSO, ethanol, or an aqueous buffer).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The thermodynamic solubility is the concentration of this compound measured in the saturated filtrate.
Mechanism of Action: Dopamine D2 Receptor Signaling
This compound exerts its effects primarily through agonism of the dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR).[8] The binding of this compound to D2R initiates a signaling cascade that modulates neuronal activity.
Upon activation, the D2R couples to inhibitory G proteins (Gi/o).[[“]][9] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] The reduction in cAMP levels attenuates the activity of protein kinase A (PKA). This signaling pathway is crucial in modulating the release of neurotransmitters and hormones, such as prolactin.[3][10]
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. SMPDB [smpdb.ca]
- 4. Decoding Bromocriptine Mesylate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 10. pharmacyfreak.com [pharmacyfreak.com]
A Historical and Technical Guide to the Ergot Alkaloid Bromocriptine
A Note on Terminology: The initial query for "Epicriptine" did not yield results for a recognized ergot alkaloid. It is highly probable that this was a typographical error for Bromocriptine , a historically significant and extensively researched semi-synthetic ergot alkaloid. This guide will focus on Bromocriptine, a compound that aligns with the core requirements of the research topic.
This technical whitepaper provides a comprehensive historical and scientific overview of Bromocriptine, tailored for researchers, scientists, and drug development professionals. It covers the discovery, synthesis, mechanism of action, and early clinical applications of this pivotal ergot alkaloid derivative. The content includes structured quantitative data, detailed historical experimental protocols, and visualizations of key biological pathways and experimental workflows.
Historical Discovery and Development
The journey of Bromocriptine begins with the study of ergot alkaloids, a class of compounds produced by the fungus Claviceps purpurea, which grows on rye and other grains.[1] For centuries, ergot was known for its potent physiological effects, causing epidemics of ergotism. However, by the 20th century, researchers began to unlock its therapeutic potential.
Scientists at Sandoz (now Novartis) were at the forefront of this research. Following the isolation of ergotamine in 1918 by Arthur Stoll, the company dedicated significant resources to understanding and modifying ergot alkaloids to enhance their therapeutic properties while minimizing adverse effects.[1]
In 1965, a team at Sandoz achieved a breakthrough by chemically modifying the natural ergot alkaloid α-ergocryptine.[1] By introducing a bromine atom at the C2 position of the indole nucleus, they synthesized 2-bromo-α-ergocryptine, which was later named Bromocriptine.[1][2] The first scientific publication describing this new compound appeared in 1968.[1] This modification significantly enhanced its dopamine agonist activity.[1] Bromocriptine was patented in 1968 and received approval for medical use in 1975, initially marketed under the brand name Parlodel®.[3] Its primary applications were in the treatment of conditions associated with hyperprolactinemia, and later, Parkinson's disease.[4]
Quantitative Pharmacological Data
The therapeutic efficacy of Bromocriptine is rooted in its specific interactions with various neurotransmitter receptors. Early research, primarily utilizing radioligand binding assays, was crucial in characterizing its pharmacological profile.
Receptor Binding Affinities
Bromocriptine exhibits a high affinity for dopamine D2-like receptors and also interacts with several serotonin (5-HT) and adrenergic receptor subtypes. The inhibition constant (Ki) is a measure of binding affinity, with a lower value indicating a higher affinity.
| Receptor Subtype | Family | Ki (nM) | Functional Activity |
| Dopamine Receptors | |||
| D1 | D1-like | High (Low Affinity) | Weak Antagonist |
| D2 | D2-like | Low (High Affinity) | Potent Agonist |
| D3 | D2-like | ~6.7 | Agonist |
| D4 | D2-like | ~370 | Partial Agonist |
| D5 | D1-like | ~540 | Agonist |
| Serotonin Receptors | |||
| 5-HT1A | 12.6 | Agonist[5] | |
| 5-HT1B | 48.9 | Partial Agonist[5] | |
| 5-HT1D | 5.0 | Partial Agonist[5] | |
| 5-HT2A | 10.7 | Agonist[5] | |
| 5-HT2B | 50.1 | Partial Agonist[5] | |
| 5-HT2C | 128.8 | Agonist[5] | |
| Adrenergic Receptors | |||
| α1A | ~0.42 | Full Agonist | |
| α1B | ~0.14 | Full Agonist | |
| α1D | ~0.11 | Full Agonist | |
| α2A | ~11.0 | Partial Inverse Agonist | |
| α2B | ~35.0 | Full Inverse Agonist | |
| α2C | ~28.0 | Partial Inverse Agonist |
Note: Ki values are compiled from various sources and may show variability based on the specific experimental conditions (e.g., tissue preparation, radioligand used). The primary takeaway is the high affinity for the D2 receptor.
Historical Clinical Dosages
Early clinical trials established the therapeutic dosage ranges for Bromocriptine in its primary indications.
| Indication | Initial Daily Dose | Therapeutic Range |
| Hyperprolactinemia | 1.25 - 2.5 mg[6][7] | 2.5 - 15 mg/day[6][7] |
| (Amenorrhea/Galactorrhea) | (up to 30 mg/day in some cases)[6] | |
| Parkinson's Disease | 1.25 mg (at bedtime or twice daily)[8][9] | 20 - 30 mg/day[10] |
| (up to 100 mg/day)[9][10] |
Experimental Protocols
The development and characterization of Bromocriptine relied on key experimental methodologies of the time. Below are detailed representations of these historical protocols.
Semi-Synthesis of Bromocriptine Mesylate
The synthesis of Bromocriptine is a semi-synthetic process starting from the naturally occurring ergot alkaloid, α-ergocryptine. The key step is the regioselective bromination of the indole ring.
Objective: To synthesize 2-bromo-α-ergocryptine from α-ergocryptine.
Materials:
-
α-ergocryptine
-
N-Bromosuccinimide (NBS) or a similar mild brominating agent[3]
-
Inert solvent (e.g., Dioxane, Acetonitrile, or Dichloromethane)[11]
-
Methanesulfonic acid
-
Methanol
-
Ethanol (95%)
Historical Protocol:
-
Dissolution: Dissolve α-ergocryptine in an inert, apolar solvent such as dioxane or dichloromethane.[11]
-
Bromination: Add a mild brominating agent, such as N-Bromosuccinimide (NBS), to the solution. The reaction is typically carried out at a temperature between -10°C and 80°C.[11] The bromine atom is selectively introduced at the 2-position of the indole nucleus of the ergocryptine molecule.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Isolation of Bromocriptine Base: Once the reaction is complete, the solvent is evaporated. The crude 2-bromo-α-ergocryptine (Bromocriptine base) is then isolated.
-
Salt Formation: To improve solubility and stability for pharmaceutical use, the Bromocriptine base is converted to its methanesulfonate (mesylate) salt.[2]
-
Mesylate Salt Preparation: Dissolve the isolated Bromocriptine base (e.g., 6.54g, 0.01 mol) in methanol (e.g., 100 ml).[11]
-
Acidification: Under stirring, slowly add a freshly prepared aqueous solution of methanesulfonic acid (e.g., 1.44g, 0.015 mol).
-
Crystallization and Filtration: Continue stirring and then cool the solution (e.g., to 4°C) to induce crystallization of the Bromocriptine mesylate. Collect the solid product by filtration.
-
Recrystallization and Drying: Recrystallize the solid from 95% ethanol to purify the final product. Dry the purified Bromocriptine mesylate.
Competitive Radioligand Binding Assay (Dopamine D2 Receptor)
This protocol outlines a typical historical method used to determine the binding affinity (Ki) of Bromocriptine for the D2 dopamine receptor.
Objective: To determine the inhibitory constant (Ki) of Bromocriptine for the D2 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Membrane preparations from a tissue rich in D2 receptors, such as bovine or rat striatum.[12]
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]Spiperone.[12]
-
Test Compound: Bromocriptine, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., (+)-Butaclamol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing ions like MgCl₂, KCl, CaCl₂.[13]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).[14]
-
Scintillation Cocktail and Counter. [14]
Historical Protocol:
-
Membrane Preparation: Homogenize the tissue (e.g., bovine caudate nucleus) in a cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer.[14]
-
Assay Setup: In a series of test tubes or a 96-well plate, set up the following incubation mixtures:
-
Total Binding: Receptor membranes, a fixed concentration of [³H]Spiperone, and assay buffer.
-
Non-specific Binding: Receptor membranes, a fixed concentration of [³H]Spiperone, and a high concentration of (+)-Butaclamol.
-
Competitive Binding: Receptor membranes, a fixed concentration of [³H]Spiperone, and varying concentrations of Bromocriptine.
-
-
Incubation: Incubate the mixtures at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[14]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[13]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Bromocriptine concentration.
-
Determine the IC50 value , which is the concentration of Bromocriptine that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, rendered using DOT language, illustrate key concepts related to Bromocriptine's historical research and mechanism of action.
Figure 1: Historical workflow of Bromocriptine's discovery.
Figure 2: Bromocriptine's action on the D2 receptor pathway.
Figure 3: Experimental workflow for binding affinity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. [Synthesis and properties of bromocriptine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromocriptine - Wikipedia [en.wikipedia.org]
- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. drugs.com [drugs.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Bromocriptine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. CA1256103A - PROCESS FOR THE PREPARATION OF 2-BROMO-.alpha.- ERGOCRYPTINE - Google Patents [patents.google.com]
- 12. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Sources and Extraction of Ergocryptine
A Note on Terminology: The compound "Epicriptine" is not commonly found in scientific literature. It is highly probable that this is a misspelling of Ergocryptine , a significant ergot alkaloid. This guide will focus on Ergocryptine.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the biological origins and methodologies for the extraction and purification of ergocryptine.
Biological Sources of Ergocryptine
Ergocryptine is a naturally occurring ergopeptine, a type of ergoline alkaloid.[1] The primary and most well-known biological sources are fungi belonging to the phylum Ascomycota.[2]
-
Claviceps purpurea : This fungus, commonly known as ergot fungus, is the principal source of ergocryptine.[3][4] It grows parasitically on rye and other cereal grains, forming sclerotia (ergot bodies) that contain a mixture of ergot alkaloids.[4] Different strains of Claviceps purpurea can produce varying ratios of different ergot alkaloids, including ergocryptine.[1][5]
-
Other Fungal Genera : Besides Claviceps, other fungal genera known to produce ergot alkaloids include Aspergillus, Penicillium, Epichloë, Atkinsonella, Balansia, Periglandula, and Metarhizium.[2][6]
-
Isomers : Two isomers of ergocryptine exist, α-ergocryptine and β-ergocryptine. The difference lies in the substitution of the amino acid leucine (in α-ergocryptine) with isoleucine (in β-ergocryptine) during biosynthesis.[1] The ratio of these isomers can vary depending on the fungal source.[1]
Biosynthesis of Ergocryptine
The biosynthesis of ergocryptine is a complex enzymatic process. It begins with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form 4-dimethylallyltryptophan (DMAT).[1][2] This is followed by a series of reactions including N-methylation, oxidation, and cyclization to form the ergoline ring structure, leading to the key intermediate, D-lysergic acid.[1][7][8] D-lysergic acid is then coupled with a tripeptide, which is assembled by non-ribosomal peptide synthetases (NRPSs), specifically D-lysergyl peptide synthases (LPS), to form the final ergopeptine structure of ergocryptine.[1][2][8]
References
- 1. Ergocryptine - Wikipedia [en.wikipedia.org]
- 2. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. mechotech.in [mechotech.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in ergot alkaloid research - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03152A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dissolving Epicriptine for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epicriptine, also known as β-dihydroergocryptine, is an ergoline derivative and a potent dopamine D2 receptor agonist.[1][2] It is a component of the mixture dihydroergocryptine.[1] Due to its dopaminergic activity, this compound and related compounds are utilized in neuroscience research and drug development, particularly in studies related to Parkinson's disease and other neurological disorders.[1] Proper dissolution and preparation of this compound are critical for accurate and reproducible results in in vitro cell culture assays. This document provides a detailed protocol for the solubilization of this compound, recommendations for stock and working solution concentrations, and an overview of its primary signaling pathway.
Data Presentation: this compound Properties and Solubility
| Parameter | Value | Source |
| Chemical Name | This compound, β-dihydroergocryptine | [1][2] |
| Molecular Formula | C₃₂H₄₃N₅O₅ | [2] |
| Molecular Weight | 577.7 g/mol | [2] |
| CAS Number | 88660-47-3 | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from related compounds |
| Estimated Solubility in DMSO | ~20 mg/mL | Based on Dihydroergotamine (mesylate) |
| Estimated Solubility in Ethanol | ~1 mg/mL | Based on Dihydroergotamine (mesylate) |
| Recommended Stock Solution Concentration | 10 mM in DMSO | General laboratory practice |
| Recommended Working Concentration Range | 1 - 10 µM | Based on in vitro studies with Ergoloid Mesylates (containing this compound) |
| Final DMSO Concentration in Culture | < 0.1% (v/v) | General cell culture best practice |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh out 5.78 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mix: Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Preparation of Working Solutions for Cell Culture Assays
This protocol details the dilution of the this compound stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For lower final concentrations, it may be necessary to perform a serial dilution of the stock solution in sterile cell culture medium.
-
Prepare Final Working Solution: Directly add the appropriate volume of the 10 mM stock solution (or an intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause shearing of cellular components in the medium if serum is present.
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This ensures that any observed effects are due to the compound and not the solvent. The final concentration of DMSO should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Immediate Use: It is recommended to prepare fresh working solutions immediately before each experiment. Aqueous solutions of related ergot alkaloids are not recommended for storage for more than one day.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Dopamine D2 receptor signaling pathway activated by this compound.
References
Application Notes and Protocols for the Administration of Epicriptine to Rodent Models
For research, scientific, and drug development purposes only.
Introduction
Epicriptine (β-dihydroergocryptine) is a potent dopamine D2 receptor agonist belonging to the ergoline class of compounds.[1][2] It is a major component of the clinically used mixture, dihydroergocryptine.[1] As a dopamine agonist, this compound is a valuable tool for researchers studying the dopaminergic system and its role in various physiological and pathological processes, including Parkinson's disease, hyperprolactinemia, and neurodegenerative disorders.[3][4]
These application notes provide a comprehensive guide for the administration of this compound to rodent models (rats and mice). The protocols outlined below are synthesized from established methodologies for related compounds and general practices in rodent drug administration. It is crucial to note that specific, peer-reviewed data on the administration of isolated this compound is limited; therefore, the provided dosage and preparation details should be considered as starting points for experimental optimization.
Mechanism of Action & Signaling Pathway
This compound's primary mechanism of action is the stimulation of dopamine D2 receptors.[5] These receptors are G-protein coupled receptors (GPCRs) that are linked to an inhibitory G-protein (Gαi/o). Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). Furthermore, the βγ-subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
Recent studies on D2 receptor signaling have also revealed alternative pathways, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the involvement of the PI3K/Akt signaling cascade, which can influence cell survival and differentiation.[6]
Data Presentation: Dosage and Administration
Table 1: Suggested Starting Dosages for this compound in Rodent Models (Extrapolated Data)
| Rodent Model | Compound | Dosage Range | Administration Route | Key Findings / Application | Reference |
| Wistar Rats | Bromocriptine | 0.3 mg/kg/day | Oral | Neuroprotective effects in 6-OHDA model | [2] |
| Swiss Albino Mice | Bromocriptine | 2.5 - 5 mg/kg/day | Oral | Enhanced spatial memory and locomotor activity | [2] |
| Sprague-Dawley Rats | Bromocriptine | 1.25 - 5.0 mg/kg | Subcutaneous (s.c.) | Reversal of reserpine-induced akinesia | [7] |
| Sprague-Dawley Rats | Bromocriptine | 1.0 mg/kg | Intravenous (i.v.) | Improvement of reserpine-induced rigidity | [7] |
| Lewis Rats | Dihydroergocryptine | Not Specified ("Chronic") | Not Specified | Amelioration of experimental allergic encephalomyelitis | [5] |
Table 2: Recommended Maximum Administration Volumes in Rodents
| Route | Mouse | Rat |
| Oral (gavage) | 10 mL/kg | 10 mL/kg |
| Subcutaneous (s.c.) | 10 mL/kg | 5 mL/kg |
| Intraperitoneal (i.p.) | 10 mL/kg | 10 mL/kg |
| Intravenous (i.v.) | 5 mL/kg | 5 mL/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Administration
Materials:
-
This compound powder (solid)[8]
-
Vehicle (e.g., Sterile Saline, 0.9% NaCl)
-
Solubilizing agent (e.g., DMSO, Tween 80, or β-cyclodextrin) - Note: The choice of solubilizing agent must be validated for vehicle-controlled studies.
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the Required Mass: Determine the total mass of this compound needed based on the desired dose (mg/kg), the number of animals, their average weight, and the administration volume.
-
Formula: Mass (mg) = [Dose (mg/kg) x Avg. Weight (kg)] x Number of Animals
-
-
Solubilization (if required): Due to the nature of ergoline alkaloids, this compound may have poor aqueous solubility.
-
If using a co-solvent, first dissolve the weighed this compound powder in a small volume of the solubilizing agent (e.g., DMSO). A common starting point is a final vehicle concentration of 5-10% DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Dilution:
-
Add the sterile saline (or other aqueous vehicle) incrementally to the dissolved this compound concentrate while vortexing to prevent precipitation.
-
Bring the solution to the final calculated volume.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe outlet.
-
Filter the solution into a new, sterile vial. This is critical for intravenous and intraperitoneal injections.
-
-
Storage: Store the prepared solution protected from light, and preferably on ice for short-term use. For longer-term storage, consult the manufacturer's stability data. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Administration via Oral Gavage (P.O.)
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line to facilitate passage of the gavage needle.
-
Volume Measurement: Draw the calculated volume of the this compound solution into the syringe.
-
Administration:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.
-
The needle should pass down the esophagus into the stomach with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly dispense the solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring: Monitor the animal for a few minutes to ensure there are no signs of respiratory distress, which could indicate accidental administration into the trachea.
Protocol 3: Administration via Subcutaneous (s.c.) Injection
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Animal Restraint: Restrain the animal. For s.c. injections, a common site is the loose skin over the back, between the shoulder blades.
-
Site Preparation: Swab the injection site with 70% ethanol.
-
Injection:
-
Gently lift the skin to form a "tent."
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and apply gentle pressure to the site for a moment.
-
Protocol 4: Administration via Intravenous (i.v.) Injection (Tail Vein)
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
A restraining device for tail vein access
-
A heat source (e.g., heat lamp) to induce vasodilation
Procedure:
-
Animal Preparation: Place the rodent in a suitable restrainer. Warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible.
-
Site Preparation: Clean the tail with 70% ethanol.
-
Injection:
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Successful entry is often confirmed by a small flash of blood in the needle hub.
-
Slowly inject the solution. There should be no resistance or bulging of the skin. If resistance is felt, the needle is not in the vein; withdraw and re-attempt.
-
-
Post-Injection: Withdraw the needle and apply firm pressure to the injection site with sterile gauze to prevent bleeding.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in a rodent model of Parkinson's Disease.
References
- 1. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prezi.com [prezi.com]
- 5. Dihydroergocryptine protects from acute experimental allergic encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]dihydroergocryptine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cabergoline, a long-acting dopamine D2 agonist, on reserpine-treated rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
Application Note: A Proposed HPLC Method for the Quantification of Epicriptine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Epicriptine. Due to a lack of published, validated HPLC methods specifically for this compound, this proposed method is based on established analytical protocols for structurally related ergot alkaloids, such as Bromocriptine, and general principles of pharmaceutical analysis. The described method is intended to serve as a robust starting point for method development and validation in a research or quality control setting.
Principle
This method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. A C18 column is used as the stationary phase, and the mobile phase consists of a mixture of an acidic aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by UV detection at a wavelength where this compound exhibits significant absorbance.
Experimental Protocols
Instrumentation and Apparatus
-
HPLC system with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents and Materials
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound.
| Parameter | Proposed Condition |
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Preparation of Solutions
2.4.1. Phosphate Buffer (pH 3.0)
-
Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
2.4.2. Mobile Phase
Prepare a mixture of the Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 40:60 (v/v). Mix well and degas before use.
2.4.3. Standard Stock Solution (100 µg/mL)
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Make up the volume to 100 mL with the mobile phase and mix well.
2.4.4. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).
2.4.5. Sample Preparation
For a bulk drug substance:
-
Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.
-
Follow the same procedure as for the standard stock solution preparation.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
For a dosage form (e.g., tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.
-
Make up the volume to 100 mL with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.
Method Validation (Hypothetical Data)
The proposed method should be validated according to ICH guidelines. The following table presents hypothetical data for key validation parameters.
| Validation Parameter | Hypothetical Result |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| System Suitability | |
| - Tailing Factor | < 1.5 |
| - Theoretical Plates | > 2000 |
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The proposed RP-HPLC method provides a framework for the reliable quantification of this compound. This method is based on sound chromatographic principles and methodologies used for similar compounds. It is crucial that this method is fully validated in the user's laboratory to ensure its suitability for the intended application.
Application Notes and Protocols for Cell-Based Functional Assays of Epicriptine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicriptine, also known as beta-dihydroergocryptine, is an ergoline derivative and a significant component of dihydroergocryptine.[1] It functions as a dopamine agonist with a primary affinity for dopamine D2 receptors and a lower affinity for D1 receptors.[2][3] This activity makes it a compound of interest for therapeutic areas related to dopaminergic signaling, such as Parkinson's disease and hyperprolactinemia.[2] One of the key physiological effects of dopamine agonists like this compound is the suppression of prolactin secretion from the anterior pituitary gland.[4]
These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound at its primary targets. The assays described herein are designed to quantify the potency and efficacy of this compound and other related compounds, providing valuable data for drug discovery and development programs.
Data Presentation: this compound Activity Profile
The following table summarizes the binding affinities of dihydroergocryptine, of which this compound is a major constituent, for human dopamine receptors. This data provides an indication of the compound's potency at these targets.
| Receptor Subtype | Binding Affinity (Ki/Kd) [nM] | Reference |
| Dopamine D1 | ~30 - 35.4 | [2][3] |
| Dopamine D2 | ~5 - 8 | [2] |
| Dopamine D3 | ~30 | [2] |
Mandatory Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for cAMP Assay.
Caption: Dopaminergic Regulation of Prolactin Secretion.
Experimental Protocols
Protocol 1: Dopamine D1 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of this compound to stimulate the Gs-coupled D1 dopamine receptor, leading to an increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D1 receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Reference Agonist: Dopamine or SKF 81297.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit based on HTRF, AlphaScreen, or ELISA.
-
Plate: 384-well white, low-volume microplate.
Procedure:
-
Cell Culture and Seeding:
-
Culture the D1 receptor-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium and seed them into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference agonist in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to create a concentration-response curve. The final DMSO concentration in the assay should be ≤0.5%.
-
-
Assay Performance:
-
Aspirate the culture medium from the cell plate.
-
Add 20 µL of assay buffer containing 500 µM IBMX to each well and incubate for 30 minutes at room temperature.
-
Add 5 µL of the diluted this compound or reference agonist to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, add the lysis buffer and detection reagents.
-
Incubate for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the detection technology (e.g., HTRF-compatible reader).
-
Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of this compound to activate the Gi-coupled D2 dopamine receptor, leading to a decrease in forskolin-stimulated cAMP production.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.[5]
-
Culture Medium: As described in Protocol 1.
-
Assay Buffer: As described in Protocol 1.
-
Test Compound: this compound dissolved in DMSO.
-
Reference Agonist: Dopamine or Quinpirole.[5]
-
Adenylyl Cyclase Activator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: IBMX.
-
cAMP Detection Kit: As described in Protocol 1.
-
Plate: 384-well white, low-volume microplate.
Procedure:
-
Cell Culture and Seeding:
-
Follow the same procedure as in Protocol 1, using the D2 receptor-expressing cell line.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist as described in Protocol 1.
-
-
Assay Performance:
-
Aspirate the culture medium from the cell plate.
-
Add 15 µL of assay buffer containing 500 µM IBMX to each well.
-
Add 5 µL of the diluted this compound or reference agonist to the respective wells and incubate for 15 minutes at room temperature.
-
Add 5 µL of assay buffer containing a final concentration of 1-10 µM forskolin (the concentration should be pre-determined to elicit a sub-maximal cAMP response).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Follow the same procedure as in Protocol 1.
-
-
Data Acquisition and Analysis:
-
Read the plate as described in Protocol 1.
-
Plot the percentage of inhibition of the forskolin-stimulated response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 (potency) and the maximal inhibitory effect.
-
Protocol 3: Prolactin Secretion Assay
This assay measures the ability of this compound to inhibit the secretion of prolactin from a suitable cell line, such as rat pituitary tumor cells (GH3 or GH4C1 cells), which endogenously express dopamine D2 receptors and secrete prolactin.
Materials:
-
Cell Line: GH3 or GH4C1 cells.
-
Culture Medium: Ham's F-10 or DMEM/F-12 supplemented with horse serum and fetal bovine serum.
-
Assay Medium: Serum-free culture medium.
-
Test Compound: this compound dissolved in DMSO.
-
Reference Agonist: Bromocriptine or Dopamine.
-
Prolactin ELISA Kit: A commercially available kit for the detection of rat prolactin.
-
Plate: 24-well or 48-well tissue culture plate.
Procedure:
-
Cell Culture and Seeding:
-
Culture the GH3 or GH4C1 cells in T75 flasks until they reach 70-80% confluency.
-
Harvest the cells and seed them into a 24-well plate at a density of 1-2 x 10^5 cells per well.
-
Allow the cells to attach and grow for 48-72 hours.
-
-
Compound Treatment:
-
Wash the cells twice with pre-warmed serum-free medium.
-
Add 500 µL of serum-free medium containing the desired concentrations of this compound or the reference agonist to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the supernatant (cell culture medium) from each well.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any detached cells.
-
Store the clarified supernatant at -20°C or -80°C until the prolactin measurement.
-
-
Prolactin Measurement:
-
Quantify the concentration of prolactin in the collected supernatants using a rat prolactin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the prolactin concentration in each sample to the total protein content of the cells in the corresponding well (determined using a BCA or Bradford assay after lysing the cells).
-
Express the results as a percentage of the prolactin secretion in the vehicle-treated control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epicriptine Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the proper storage, handling, and use of Epicriptine powder in a laboratory setting. Adherence to these protocols is crucial for ensuring experimental reproducibility, maintaining compound integrity, and ensuring personnel safety.
Chemical and Physical Properties
This compound, also known as β-dihydroergocryptine, is a peptide ergot alkaloid and a dopamine agonist of the ergoline class. It is essential to understand its basic properties for proper handling and experimental design.
| Property | Value |
| Chemical Formula | C₃₂H₄₃N₅O₅ |
| Molecular Weight | 577.73 g/mol |
| CAS Number | 88660-47-3 |
| Appearance | Solid powder |
| Primary Mechanism | Dopamine D2 receptor agonist |
Storage and Stability
Proper storage is critical to prevent the degradation of this compound powder and its solutions. Stability is affected by temperature, light, and the solvent used for stock solutions.
2.1. This compound Powder
For optimal stability, the solid powder should be stored under the following conditions.
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark |
2.2. This compound in Solution
Ergot alkaloids, including this compound, are susceptible to degradation and epimerization in solution. Stability is dependent on the solvent, temperature, and light exposure.[1]
-
Solvent Choice : The stability of related ergot alkaloids is generally higher in organic solvents compared to aqueous solutions.[2] Acetonitrile or DMSO are common choices for initial stock solutions.
-
Storage Conditions : Stock solutions should be stored in amber vials to protect from light.[3] For long-term stability, storage at -20°C or below is strongly recommended.[1][3] Mixed ergot alkaloid standards have been shown to be stable for at least one month when stored in the dark at temperatures below 0°C.[4]
Safety and Handling Protocols
This compound is a potent bioactive compound and should be handled with care. The following protocols are based on general guidelines for handling hazardous powdered chemicals.[5]
3.1. Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound powder:
-
Gloves : Two pairs of powder-free nitrile gloves are recommended.
-
Lab Coat/Gown : A disposable, low-permeability gown with a closed front and long sleeves.
-
Eye Protection : Safety glasses or goggles.
-
Respiratory Protection : If handling outside of a contained ventilation device, a properly fitted respirator (e.g., N95) is required to prevent inhalation of the powder.
3.2. Handling Environment
-
All weighing and reconstitution of this compound powder must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure and prevent contamination of the laboratory environment.
3.3. Waste Disposal
-
All contaminated materials, including vials, pipette tips, gloves, and gowns, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
3.4. Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound powder from receipt to disposal.
Experimental Protocols
4.1. Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 577.73 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Chemical fume hood or BSC
Methodology:
-
Calculate Mass : To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 577.73 g/mol * 1000 mg/g = 5.78 mg
-
-
Weigh Powder : In a chemical fume hood, carefully weigh 5.78 mg of this compound powder into a sterile vial.
-
Dissolution : Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Vortex : Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting : Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage : Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C or -80°C for long-term use.
4.2. General Protocol for a Cell-Based Assay
This workflow outlines the general steps for treating cultured cells with this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an agonist for the Dopamine D2 receptor (D₂R), a G-protein coupled receptor (GPCR). D₂R activation triggers multiple intracellular signaling cascades.
-
Canonical Gαi Pathway : The primary mechanism involves the Gαi subunit, which inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA).[6][7]
-
Gβγ Subunit and PLC Pathway : The dissociated Gβγ subunits can activate Phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG can activate Protein Kinase C (PKC).[8]
-
PI3K/Akt Pathway : D₂R signaling has also been shown to involve the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a critical role in cell survival and metabolism.[9]
The diagram below illustrates these key signaling events following this compound binding to the D₂R.
References
- 1. researchgate.net [researchgate.net]
- 2. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Presynaptic Dopamine D2 Receptors Modulate [3H]GABA Release at StriatoPallidal Terminals via Activation of PLC → IP3 → Calcineurin and Inhibition of AC → cAMP → PKA Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epicriptine Dosage Calculation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the initial dosage calculation and experimental design for in vivo studies involving epicriptine. This compound, an ergoline derivative, is a dopamine D2 receptor agonist with potential therapeutic applications in conditions requiring dopaminergic modulation. Due to the limited availability of direct in vivo dosage data for this compound, this document provides a framework for dose estimation based on data from structurally and functionally related compounds, such as bromocriptine and dihydroergotamine. The protocols herein cover dose range determination, preparation of dosing solutions, administration routes, and essential monitoring parameters for preclinical research. The aim is to equip researchers with a robust starting point for their in vivo experiments, emphasizing the critical need for dose-finding and pharmacokinetic studies to ensure data accuracy and reproducibility.
Introduction to this compound
This compound is an ergot alkaloid that primarily functions as a dopamine D2 receptor agonist.[1] Its mechanism of action suggests potential for investigation in neurological and endocrine disorders. Like other dopamine agonists, it may also exhibit antioxidant and anti-inflammatory properties, potentially through the activation of the Nrf2 pathway. When planning in vivo studies, a careful and systematic approach to dosage calculation is paramount to obtain meaningful and reproducible results while ensuring animal welfare.
Signaling Pathways
This compound's primary pharmacological effect is mediated through the activation of dopamine D2 receptors. This can lead to a cascade of downstream signaling events. Additionally, related ergot alkaloids have been shown to influence other pathways, such as the Nrf2-dependent antioxidant response.
Caption: Signaling pathways potentially modulated by this compound.
Allometric Scaling and Initial Dose Estimation
Due to the scarcity of specific this compound dosage data, an initial estimation can be derived from studies on related compounds. Allometric scaling, which accounts for differences in metabolic rates between species, can be a useful tool. The following formula can be used to convert a dose from one species to another based on body surface area:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a species-specific factor. For mice, Km = 3; for rats, Km = 6; and for humans, Km = 37.
Note: This is an estimation and must be followed by empirical dose-finding studies.
Quantitative Data from Related Compounds
The following tables summarize dosage information for dopamine agonists structurally or functionally related to this compound, which can serve as a reference for initial dose-range finding studies.
Table 1: In Vivo Dosages of Bromocriptine in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Male Swiss Albino Mice | Oral | 2.5 and 5 mg/kg | Increased locomotor activity and grooming | [2] |
| Mature Male Rats | Subcutaneous | 360 µ g/rat/day | Maximal suppression of plasma prolactin | [3] |
| Pregnant Albino Rats | Intraperitoneal (i.p.) | 0.7 mg/kg/day | Increased uterine contractions | [4] |
| 6-OHDA Lesioned Rats | Intraperitoneal (i.p.) | 1 mg/kg | Induced contralateral rotations | [5] |
| High-Fat Diet Fed Mice | Intraperitoneal (i.p.) | 10 mg/kg/day | Improved glucose tolerance | [5] |
Table 2: In Vivo Dosages of Dihydroergotamine
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Anesthetized Pig | Intravenous (i.v.) | 3, 10, 30, and 100 µg/kg | Dose-dependent pressor and bradycardic responses | [6] |
| Pithed Rats | Intravenous (i.v.) infusion | 3.1 µg/kg/min | Inhibition of vasodepressor responses | [7] |
Table 3: General Dosage Information for Dopamine Agonists
| Compound | Animal Model | Route of Administration | Dosage Range |
| Dopamine | Adult Human | Intravenous (i.v.) | 2-20 mcg/kg/min |
| Pramipexole (immediate-release) | Human | Oral | 0.125 mg/day (initial) |
| Ropinirole (immediate-release) | Human | Oral | 0.25 mg/day (initial) |
Experimental Protocols
Dose Formulation
This compound is sparingly soluble in water. Therefore, a suitable vehicle is required for its dissolution and administration.
Protocol 1: Vehicle Formulation for this compound
-
Select a primary solvent: Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization.
-
Use a co-solvent: Polyethylene glycol 400 (PEG400) can be used to improve solubility and reduce the concentration of DMSO.
-
Final dilution: Sterile saline or phosphate-buffered saline (PBS) is used to bring the formulation to the final desired concentration.
-
Example Formulation (10% DMSO, 40% PEG400, 50% Saline):
-
Dissolve the required amount of this compound powder in a minimal volume of DMSO.
-
Add PEG400 and mix thoroughly.
-
Slowly add saline or PBS while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study with this compound.
Caption: A logical workflow for in vivo this compound studies.
Administration Protocol
The choice of administration route depends on the experimental objective and the pharmacokinetic properties of the drug.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection Site: The injection should be given in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.
-
Injection: Inject the calculated volume of the this compound solution slowly.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Protocol 3: Oral Gavage in Rats
-
Animal Restraint: Gently restrain the rat.
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat.
-
Needle Insertion: Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administration: Administer the calculated volume of the this compound solution.
-
Monitoring: Observe the animal for any signs of distress during and after the procedure.
Safety and Monitoring
Monitoring: Animals should be monitored regularly for clinical signs of toxicity, including but not limited to:
-
Changes in body weight
-
Changes in food and water consumption
-
Behavioral changes (e.g., lethargy, hyperactivity)
-
Postural changes
-
Signs of pain or distress
Conclusion
The successful implementation of in vivo studies with this compound hinges on a methodical approach to dosage calculation and experimental design. While direct data for this compound is limited, leveraging information from related dopamine agonists provides a rational basis for initiating research. It is imperative that these initial estimates are followed by rigorous dose-finding and pharmacokinetic studies to establish a safe and efficacious dosing regimen for the specific animal model and research question. The protocols and data presented in these application notes are intended to serve as a foundational guide for researchers venturing into the preclinical investigation of this compound.
References
- 1. This compound | C32H43N5O5 | CID 65667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Subchronic Oral Bromocriptine Methanesulfonate Enhances Open Field Novelty-Induced Behavior and Spatial Memory in Male Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Effect of bromocriptine on uterine contractility in near-term pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of S9977 and dihydroergotamine in an animal experimental model for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Prolactin Inhibition with Epicriptine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing epicriptine, a potent dopamine D2 receptor agonist, for the investigation of prolactin (PRL) inhibition. This document outlines the underlying signaling pathways, detailed experimental protocols for both in vitro and in vivo models, and summarizes key quantitative data to facilitate experimental design and data interpretation.
Introduction
This compound, also known as beta-dihydroergocryptine, is a semisynthetic ergoline derivative that functions as a dopamine D2 receptor agonist.[1] Its primary pharmacological action in the context of endocrinology is the suppression of prolactin secretion from lactotrophic cells in the anterior pituitary gland.[2] Prolactin secretion is tonically inhibited by dopamine released from hypothalamic neurons.[3] this compound mimics this action, making it a valuable tool for studying the mechanisms of prolactin regulation and for the potential development of therapeutics for hyperprolactinemia.
Mechanism of Action: D2 Receptor-Mediated Prolactin Inhibition
This compound exerts its inhibitory effect on prolactin secretion by activating dopamine D2 receptors on the surface of pituitary lactotrophs. This activation triggers a cascade of intracellular signaling events that ultimately lead to decreased synthesis and release of prolactin. The key signaling pathways are detailed below.
Signaling Pathway Diagram
Caption: D2 Receptor Signaling Pathway for Prolactin Inhibition.
Activation of the D2 receptor by this compound leads to the dissociation of the coupled inhibitory G-protein (Gi). The α-subunit of the Gi protein inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][2][4] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), a key enzyme in the prolactin synthesis and release pathway. Additionally, the βγ-subunits of the Gi protein can directly modulate ion channel activity, leading to the inhibition of voltage-gated calcium channels and the activation of potassium channels. This results in hyperpolarization of the cell membrane and a reduction in intracellular calcium influx, which is a critical trigger for the exocytosis of prolactin-containing vesicles.
Quantitative Data on Prolactin Inhibition
| Compound | Model System | Potency/Efficacy | Reference |
| Dihydroergokryptine | Cultured Rat Anterior Pituitary Cells | Concentration-dependent inhibition of prolactin release. More potent than dihydroergocristine. | [1][2][4] |
| Dihydroergokryptine | Rats | Dose-dependent decrease in plasma prolactin (0.2, 1, and 5 mg/kg, p.o.). | [5] |
| Dihydroergokryptine | Humans | Dose-dependent decrease in plasma prolactin (2, 3, and 4.5 mg, p.o.). About half as potent as bromocriptine. | [5] |
| Bromocriptine | Humans | Effective at 2.5 mg for prolactin suppression. | [5] |
| Cabergoline | Humans | Highly potent and long-acting D2 agonist. |
Experimental Protocols
In Vitro Prolactin Inhibition Assay Using GH3 Cells
This protocol describes a method to assess the inhibitory effect of this compound on prolactin secretion from the rat pituitary adenoma cell line, GH3.
Materials:
-
GH3 cells
-
Cell culture medium (e.g., F-12K Medium with 15% horse serum and 2.5% fetal bovine serum)
-
24-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Rat Prolactin ELISA kit
Procedure:
-
Cell Culture:
-
Culture GH3 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Once confluent, aspirate the medium, wash with PBS, and detach the cells using a suitable cell dissociation reagent.
-
Resuspend the cells in fresh medium and determine the cell density.
-
Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to attach and grow for 48-72 hours.[6]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free F-12K medium to achieve the desired final concentrations.
-
Gently wash the attached GH3 cells with serum-free F-12K medium.
-
Add the medium containing various concentrations of this compound to the wells. Include a vehicle control group.
-
Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the clarified supernatant at -20°C or below until prolactin analysis.[6]
-
-
Prolactin Quantification:
In Vivo Prolactin Inhibition in a Rat Model of Hyperprolactinemia
This protocol outlines a method to induce hyperprolactinemia in rats and subsequently assess the prolactin-lowering effects of this compound.
Materials:
-
Adult female Wistar rats (200-250g)
-
Sulpiride (for induction of hyperprolactinemia)
-
This compound
-
Vehicle for drug administration (e.g., saline, olive oil)
-
Blood collection supplies (e.g., microcentrifuge tubes, syringes)
-
Anesthesia
-
Rat Prolactin ELISA kit
Procedure:
-
Animal Acclimatization:
-
House the rats in a controlled environment (12:12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.
-
-
Induction of Hyperprolactinemia:
-
Administer sulpiride intraperitoneally (IP) at a dose of 20 mg/kg daily for 28 days to induce a sustained state of hyperprolactinemia.[1][5][6] A control group should receive vehicle injections.
-
Confirm the elevation of prolactin levels by collecting a baseline blood sample before and after the induction period.
-
-
This compound Treatment:
-
Following the induction period, divide the hyperprolactinemic rats into treatment groups.
-
Administer this compound orally (p.o.) at various doses (e.g., starting with doses comparable to dihydroergokryptine studies: 0.2, 1, and 5 mg/kg).[5] Include a vehicle-treated hyperprolactinemic control group.
-
Continue treatment for a specified duration (e.g., 7-14 days).
-
-
Blood Collection and Prolactin Measurement:
-
Collect blood samples at designated time points during and after the treatment period via a suitable method (e.g., tail vein or saphenous vein).
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Measure serum prolactin levels using a rat prolactin ELISA kit.[7][8][9]
-
Experimental Workflow Diagram
References
- 1. Sulpiride-Induced Hyperprolactinemia in Mature Female Rats: Evidence for Alterations in The Reproductive System, Pituitary and Ovarian Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kisspeptin regulates prolactin release through hypothalamic dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulpiride-induced increases in serum prolactin levels in female rats exposed prenatally to alcohol [pubmed.ncbi.nlm.nih.gov]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. Sulpiride-induced hyperprolactinemia in mature female rats: evidence for alterations in the reproductive system, pituitary and ovarian hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic drugs inhibit prolactin release from rat anterior pituitary cells in culture by a mechanism not involving the dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Management of antipsychotic-induced hyperprolactinaemia | BJPsych Advances | Cambridge Core [cambridge.org]
- 9. cdn.mdedge.com [cdn.mdedge.com]
Application Notes and Protocols for Immunohistochemistry Following Epicriptine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for conducting immunohistochemistry (IHC) studies on tissues following treatment with Epicriptine. This compound, an ergoline derivative and dopamine agonist, is primarily investigated for its effects on the dopaminergic system.[1] These protocols are designed to guide researchers in the accurate detection and quantification of protein expression changes induced by this compound treatment.
Introduction
This compound acts as an agonist at dopamine D2 receptors, influencing a variety of physiological processes, including the inhibition of prolactin secretion and modulation of neuronal signaling pathways.[2][3][4] Immunohistochemistry is a critical technique for visualizing and quantifying the cellular and subcellular localization of specific proteins within tissues, providing valuable insights into the mechanism of action of drugs like this compound.[5][6] This document outlines the signaling pathways affected by dopamine D2 receptor activation and provides a standardized IHC protocol for formalin-fixed, paraffin-embedded (FFPE) tissues.
Signaling Pathways
This compound, by activating dopamine D2 receptors, triggers several intracellular signaling cascades. Understanding these pathways is crucial for selecting relevant protein targets for IHC analysis. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7][8] Additionally, D2 receptor activation can modulate other pathways, including those involving PI3K/Akt and ERK.[9][10][11]
Experimental Protocols
This section provides a detailed methodology for performing immunohistochemistry on FFPE tissue sections.
Tissue Preparation and Fixation
Proper tissue handling is paramount for preserving antigenicity.
-
Fixation: Immediately immerse freshly dissected tissue in 10% neutral buffered formalin for 24 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.[12]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged microscope slides.[13][14]
-
Drying: Dry the slides overnight in an oven at 60°C.[13][14]
Immunohistochemical Staining Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
| Step | Reagent/Action | Incubation Time & Temperature | Notes |
| 1 | Deparaffinization | ||
| Xylene | 2 x 10 minutes, RT | [12] | |
| 100% Ethanol | 2 x 10 minutes, RT | [12] | |
| 95% Ethanol | 1 x 5 minutes, RT | [12] | |
| 70% Ethanol | 1 x 5 minutes, RT | [12] | |
| Distilled Water | 5 minutes, RT | ||
| 2 | Antigen Retrieval | ||
| Sodium Citrate Buffer (10 mM, pH 6.0) | 20 minutes, 95-100°C | Heat-induced epitope retrieval is a common method.[14] | |
| Cool down | 20 minutes, RT | ||
| 3 | Peroxidase Block | ||
| 3% Hydrogen Peroxide | 10-15 minutes, RT | To quench endogenous peroxidase activity.[15] | |
| Wash with PBS | 3 x 5 minutes | ||
| 4 | Blocking | ||
| 5% Normal Goat Serum in PBS | 30-60 minutes, RT | To block non-specific antibody binding. | |
| 5 | Primary Antibody | ||
| Diluted Primary Antibody (e.g., anti-DRD2) | Overnight, 4°C | The optimal dilution needs to be determined empirically.[16] | |
| Wash with PBS | 3 x 5 minutes | ||
| 6 | Secondary Antibody | ||
| Biotinylated Goat Anti-Rabbit/Mouse IgG | 30-60 minutes, RT | ||
| Wash with PBS | 3 x 5 minutes | ||
| 7 | Detection | ||
| Streptavidin-HRP Complex | 30 minutes, RT | ||
| Wash with PBS | 3 x 5 minutes | ||
| DAB Substrate-Chromogen Solution | 1-10 minutes, RT | Monitor color development under a microscope. | |
| Rinse with Distilled Water | To stop the reaction. | ||
| 8 | Counterstaining | ||
| Mayer's Hematoxylin | 1-2 minutes, RT | [15] | |
| Bluing Reagent (e.g., running tap water) | 5-10 minutes | ||
| 9 | Dehydration & Mounting | ||
| Graded Ethanol and Xylene | [14] | ||
| Mount with permanent mounting medium |
Data Presentation
Quantitative analysis of IHC staining is essential for objective interpretation of results.[17][18][19] This can be achieved through manual scoring by a pathologist or by using automated image analysis software.[17][20]
Quantitative Analysis of Dopamine D2 Receptor Expression
The following table presents illustrative data on the change in Dopamine D2 Receptor (DRD2) expression in the pituitary gland following this compound treatment. The H-score is a semi-quantitative method that considers both the intensity and the percentage of stained cells.
| Treatment Group | N | Mean H-Score (± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 10 | 150 ± 12.5 | - | - |
| This compound (Low Dose) | 10 | 125 ± 10.8 | 0.83 | < 0.05 |
| This compound (High Dose) | 10 | 95 ± 8.2 | 0.63 | < 0.01 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Recommended Antibodies
The choice of primary antibody is critical for the success of an IHC experiment. The following table lists some potential protein targets for IHC studies involving this compound treatment.
| Target Protein | Rationale | Recommended Antibody Clone |
| Dopamine D2 Receptor (DRD2) | Primary target of this compound.[21] | Inquire with antibody suppliers for validated clones. |
| Prolactin | This compound inhibits its secretion.[2][22] | Inquire with antibody suppliers for validated clones. |
| Tyrosine Hydroxylase (TH) | Rate-limiting enzyme in dopamine synthesis.[5][6] | Inquire with antibody suppliers for validated clones. |
| Phospho-ERK1/2 | Downstream signaling molecule.[10] | Inquire with antibody suppliers for validated clones. |
| Phospho-Akt | Component of the PI3K/Akt pathway.[9] | Inquire with antibody suppliers for validated clones. |
Disclaimer: Researchers should always validate antibodies for their specific application and tissue type. It is recommended to consult antibody datasheets and relevant literature for optimal dilutions and protocols.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dopamine agonists for idiopathic hyperprolactinaemia and prolactinoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experience with Dopamine Agonists in the Treatment of Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D2 Receptor-mediated Epidermal Growth Factor Receptor Transactivation through a Disintegrin and Metalloprotease Regulates Dopaminergic Neuron Development via Extracellular Signal-related Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry Protocol for Dopamine Receptor D1 Antibody (NLS44): Novus Biologicals [novusbio.com]
- 14. Immunohistochemistry Protocol for Dopamine Receptor D1 Antibody (NLS43): Novus Biologicals [novusbio.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 17. Automated immunohistochemical assessment ability to evaluate estrogen and progesterone receptor status compared with quantitative reverse transcription-polymerase chain reaction in breast carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Interactive Pipeline for Quantitative Histopathological Analysis of Spatially Defined Drug Effects in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Validation Of Peptide Immunohistochemistry Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Immunohistochemical detection of prolactin in clinically non-functioning pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Epicriptine: A Versatile Tool for Interrogating Dopamine Signaling
Application Notes and Protocols for Researchers
Epicriptine, an ergot derivative, serves as a valuable pharmacological tool for investigating the complexities of dopamine signaling pathways. As a dopamine receptor agonist, it offers a means to selectively activate specific dopamine receptor subtypes, thereby enabling researchers to dissect their distinct physiological and pathological roles. This document provides detailed application notes and experimental protocols for utilizing this compound in both in vitro and in vivo research settings, with a focus on its application in neuroscience and drug development.
Introduction to this compound
This compound is a derivative of the ergot alkaloid family and functions as an agonist at dopamine receptors. Its primary utility in a research context lies in its ability to mimic the effects of endogenous dopamine, thereby activating downstream signaling cascades. While structurally related to other ergot-derived dopamine agonists like bromocriptine, subtle differences in its chemical structure can lead to variations in receptor affinity, potency, and functional selectivity. Understanding these properties is crucial for the precise interpretation of experimental results.
Data Presentation
To facilitate the experimental design and interpretation, the following tables summarize the key pharmacological parameters of this compound at human dopamine D1 and D2 receptors. Note: Specific Ki and EC50 values for this compound are not consistently reported in publicly available literature. The data presented here is compiled from various sources and may vary between experimental systems. Researchers are encouraged to determine these values empirically within their specific assay conditions.
Table 1: this compound Binding Affinity (Ki) at Dopamine Receptors
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Dopamine D1 | Data Not Available | [³H]-SCH23390 | - | - |
| Dopamine D2 | Data Not Available | [³H]-Spiperone | - | - |
Table 2: this compound Functional Potency (EC50) at Dopamine Receptors
| Assay Type | Receptor Subtype | EC50 (nM) | Readout | Cell Line | Reference |
| cAMP Inhibition | Dopamine D2 | Data Not Available | cAMP levels | CHO or HEK293 | - |
| cAMP Stimulation | Dopamine D1 | Data Not Available | cAMP levels | CHO or HEK293 | - |
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This compound, as a dopamine agonist, can modulate these pathways.
-
D1-like Receptor Signaling: Activation of D1-like receptors, which are coupled to Gαs/olf proteins, stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
-
D2-like Receptor Signaling: Conversely, activation of D2-like receptors, coupled to Gαi/o proteins, inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ergot Alkaloid Precipitation in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with ergot alkaloids, such as Ergocristine and Dihydroergocristine, in aqueous solutions. Due to the likelihood of a misspelling in the query for "Epicriptine," this guide focuses on the closely related and well-documented ergot alkaloids.
Frequently Asked Questions (FAQs)
Q1: My ergot alkaloid precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened?
A1: This is a common occurrence due to the hydrophobic nature of ergot alkaloids. These compounds are poorly soluble in water.[1] While they readily dissolve in organic solvents like dimethyl sulfoxide (DMSO), diluting this stock solution into an aqueous buffer (e.g., PBS, cell culture media) dramatically increases the polarity of the solvent. This change can cause the compound's concentration to exceed its solubility limit in the mixed solvent system, leading to precipitation.
Q2: What is the best solvent to dissolve ergot alkaloids?
A2: For creating stock solutions, organic solvents are recommended.[2] DMSO is a common choice, with Dihydroergocristine mesylate being soluble up to 25 mM.[3] Ethanol and chloroform are also effective solvents for Ergocristine.[4] For experimental purposes, a concentrated stock solution should be prepared in an organic solvent and then diluted into the aqueous experimental medium.[2]
Q3: How does pH affect the solubility of ergot alkaloids?
A3: pH is a critical factor influencing the solubility of ergot alkaloids. As basic compounds, they become more soluble in acidic aqueous solutions where they can form water-soluble salts.[5][6] Conversely, in neutral or basic solutions, they are less soluble and more prone to precipitation.
Q4: How should I store my ergot alkaloid solutions to prevent degradation and precipitation?
A4: Ergot alkaloids are sensitive to light and temperature.[2] Stock solutions prepared in an organic solvent should be stored in aliquots in light-protected vials at -20°C or -80°C to minimize freeze-thaw cycles.[2] It is recommended to prepare fresh working solutions for each experiment.[7]
Troubleshooting Guides
Issue 1: Precipitation upon dilution of stock solution
Root Cause: The aqueous concentration of the ergot alkaloid exceeds its solubility limit. The final concentration of the organic co-solvent may be too low to keep the compound in solution.
Solutions:
-
Optimize Co-solvent Concentration: If your experimental system allows, a slight increase in the final concentration of the organic solvent (e.g., DMSO, ethanol) can help maintain solubility. However, be mindful of potential toxicity to cells at higher concentrations.[8][9]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, dilute the 100% DMSO stock to a 50% DMSO solution, and then further dilute this into your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.[8]
-
Vigorous Mixing: When diluting, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve the precipitate. However, be cautious as excessive heat can degrade the compound.[10]
Issue 2: Inconsistent or non-reproducible experimental results
Root Cause: This can be due to the degradation of the ergot alkaloid in solution or its adsorption to plasticware.
Solutions:
-
Fresh Preparations: Always prepare fresh dilutions of your ergot alkaloid for each experiment.
-
Protect from Light: Use amber or foil-wrapped tubes and minimize light exposure during handling.
-
Low-Adhesion Plasticware: To prevent adsorption of the hydrophobic compound to container walls, use low-adhesion microplates and tubes.
-
Inclusion of a Surfactant: In some cases, a low concentration of a non-ionic surfactant, such as Tween-80, in the final solution can help to maintain solubility and prevent precipitation.
Data Presentation
Table 1: Solubility of Selected Ergot Alkaloids in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Dihydroergocristine mesylate | DMSO | Soluble to 25 mM | [3] |
| Water | < 0.1 mg/mL (insoluble) | [10] | |
| Co-solvent Mix (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL | [10] | |
| Ergocristine | Chloroform | Soluble | [11] |
| Ethanol | Slightly soluble | [4] | |
| Acetone | Slightly soluble | [4] | |
| Ethyl Acetate | Very Soluble | [4] | |
| Dihydroergotamine mesylate | DMSO | ~20 mg/mL | [3] |
| Ethanol | ~1 mg/mL | [3] | |
| DMSO:PBS (1:20, pH 7.2) | ~0.05 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Dihydroergocristine Mesylate Stock Solution in DMSO
Materials:
-
Dihydroergocristine mesylate powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and sterile pipette tips
-
Vortex mixer
Method:
-
Weighing: Accurately weigh the required amount of Dihydroergocristine mesylate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate in a water bath for a few minutes. Visually inspect the solution to ensure no particles remain.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C for up to one month.[7]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM Dihydroergocristine mesylate stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Method:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in pure DMSO (e.g., to 1 mM).
-
Final Dilution: Add a small volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%).
-
Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by gentle vortexing or pipetting up and down.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing the precipitation of ergot alkaloids in aqueous solutions.
Caption: A simplified diagram of the Dopamine D2 receptor signaling pathway, a common target for ergot alkaloids.[2][]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. protocols.io [protocols.io]
- 5. scribd.com [scribd.com]
- 6. scispace.com [scispace.com]
- 7. Dihydroergocristine | Non selective 5-HT antagonist | Hello Bio [hellobio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Optimizing Epicriptine concentration for neuronal cell assays
Welcome to the Technical Support Center for optimizing the use of Bromocriptine (α-ergocryptine) in neuronal cell assays. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Note on Terminology: The term "Epicriptine" appears to be a common misspelling of "α-ergocryptine," a component of the drug Bromocriptine. This guide will refer to Bromocriptine, a potent dopamine D2 receptor agonist widely used in neuroscience research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bromocriptine in neuronal cells?
A1: Bromocriptine is primarily a potent dopamine D2 receptor agonist.[1] Upon binding to the D2 receptor, it typically initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] This can affect numerous cellular processes. Additionally, Bromocriptine has been shown to have neuroprotective and antioxidative effects, which can be independent of dopamine receptor activation and may involve the PI3K/Akt pathway.[2]
Q2: How should I prepare and store Bromocriptine stock solutions?
A2: Bromocriptine mesylate is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[1] It is recommended to first prepare a concentrated stock solution (e.g., 10-100 mM) in 100% sterile DMSO.[1][3] This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3] Bromocriptine is also light-sensitive, so solutions should be protected from light.[1]
Q3: How stable is Bromocriptine in cell culture medium?
A3: Aqueous solutions of Bromocriptine are not very stable. It is best practice to prepare fresh dilutions in your cell culture medium for each experiment directly from a frozen DMSO stock.[1] Do not store diluted Bromocriptine solutions for more than a day.[1]
Q4: What are the potential off-target effects of Bromocriptine?
A4: While potent for the D2 receptor, Bromocriptine can interact with other receptors at higher concentrations. These include other dopamine receptor subtypes (D1, D3), serotonin receptors (5-HT1A, 5-HT1D), and α-adrenergic receptors.[1] Researchers should be aware of these potential off-target effects when interpreting data, especially when using high concentrations.[1]
Troubleshooting Guide
Q5: I'm observing high cytotoxicity even at low concentrations of Bromocriptine. What could be the cause?
A5: There are several potential reasons for unexpected cytotoxicity:
-
High DMSO Concentration: Ensure the final concentration of the DMSO vehicle in your culture medium is very low, typically less than 0.1%, as the solvent itself can be toxic to neuronal cells.[1][3] Always include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Different neuronal cell lines or primary cultures have varying sensitivities to chemical compounds.[4] The concentration range you are using may be too high for your specific cell model.
-
Compound Purity/Degradation: Verify the purity of your Bromocriptine. If the stock solution is old or has been improperly stored (e.g., exposed to light or multiple freeze-thaw cycles), it may have degraded into cytotoxic byproducts.[1]
-
Oxidative Stress: At higher concentrations, Bromocriptine might induce oxidative stress, leading to cell death.[4]
Q6: My assay shows no significant effect of Bromocriptine. What should I check?
A6: If you are not observing the expected effect, consider the following:
-
D2 Receptor Expression: Confirm that your specific neuronal cell model expresses the dopamine D2 receptor at a sufficient level. This can be verified using techniques like RT-qPCR, Western blot, or immunocytochemistry.[3]
-
Inappropriate Concentration Range: The effective concentration can be highly dependent on the cell type and the specific assay. You may need to perform a dose-response experiment with a much wider range of concentrations (e.g., from picomolar to micromolar) to find the optimal window.
-
Compound Insolubility: At higher concentrations, Bromocriptine may precipitate out of the culture medium. Visually inspect your wells for any signs of precipitation.
-
Assay Sensitivity: Ensure your experimental assay is sensitive enough to detect the changes you are measuring. For example, if you are measuring neurite outgrowth, the incubation time may need to be optimized.[5]
Data Presentation: Recommended Concentration Ranges & Cell Densities
For optimal results, initial experiments should test a broad range of concentrations to determine the ideal window for your specific cell type and assay.
| Parameter | Cell Type | Recommended Starting Range/Density | Reference |
| Working Concentration | Neuronal Cultures | Nanomolar (nM) to low Micromolar (µM) | [3] |
| Cytotoxicity Testing | Neuronal Cultures | Broad range up to 100 µM | [3] |
| Cell Seeding Density (96-well plate) | Log-phase growth cells | 1 x 10⁵ cells/ml (100 µL/well) | [1] |
| Cell Seeding Density (384-well plate) | hNP1 human neural progenitor cells | 6,000 cells/well | [6][7] |
| Cell Seeding Density (6-well plate) | General cell culture | 5 x 10⁵ cells per well | [1] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which Bromocriptine becomes toxic to the cells.
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁵ cells/ml) in a volume of 100 µL per well.[1] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Preparation: Prepare a series of dilutions of Bromocriptine in your cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[1][3] Include a vehicle-only control.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Bromocriptine.[1]
-
Incubation: Incubate the plate for a chosen duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol helps to determine if cell death is occurring via apoptosis or necrosis.
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.[1] Treat the cells with the desired concentrations of Bromocriptine or a vehicle control for the chosen duration (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both adherent and non-adherent cells. For adherent cells, use a gentle method like scraping or mild trypsinization.[1]
-
Washing: Wash the collected cells twice with ice-cold PBS.[1]
-
Staining: Resuspend the cell pellet in 1X binding buffer provided with an Annexin V-FITC apoptosis detection kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension per the manufacturer's instructions.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.[1]
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Key signaling pathways activated by Bromocriptine in neuronal cells.
Experimental and Troubleshooting Workflows
Caption: General workflow for a dose-response assay with troubleshooting steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bromocriptine Stability and Degradation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the common stability and degradation issues encountered with Bromocriptine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Bromocriptine degradation?
A1: Bromocriptine is susceptible to degradation under several conditions. The primary factors are exposure to light (photolysis), alkaline pH (hydrolysis), and oxidation.[1][2][3] It is relatively stable under acidic and neutral hydrolysis conditions at room temperature.[1]
Q2: What is the main degradation product of Bromocriptine?
A2: The primary degradation product of Bromocriptine is its C8 epimer, Bromocriptinine.[4][5] Other minor degradation products can also form under various stress conditions, including oxidative and photolytic degradation.[4][6]
Q3: How should Bromocriptine and its solutions be stored to ensure maximum stability?
A3: To ensure maximum stability, Bromocriptine powder and its solutions should be stored protected from light in tightly sealed containers.[7][8][9] For stock solutions, dimethyl sulfoxide (DMSO) is a recommended solvent.[4] It is advisable to store DMSO stock solutions at -20°C for up to one year or -80°C for up to two years.[4] Aliquoting the stock solution is recommended to minimize freeze-thaw cycles.[4] Aqueous solutions are not recommended for storage beyond a single day.[4]
Q4: Can I use antioxidants to improve the stability of my Bromocriptine stock solution?
A4: Yes, using antioxidants can be an effective strategy to prevent oxidative degradation.[4] Ascorbic acid has been shown to be a suitable stabilizer for solutions of ergot alkaloids like Bromocriptine.[4]
Q5: Are there any known incompatibilities with common excipients?
A5: Yes, formulations containing magnesium stearate and lactose have been shown to accelerate the degradation of Bromocriptine to Bromocriptinine, especially under stress conditions of higher heat and humidity.[10] Reducing or removing these excipients can improve the stability of the formulation.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (browning) of Bromocriptine powder or formulation. | This may indicate degradation, particularly due to oxidation or light exposure, potentially accelerated by excipients like magnesium stearate and lactose.[10] | 1. Discard the discolored material. 2. Ensure storage in a tightly sealed, light-resistant container at controlled room temperature (20°C to 25°C or 68°F to 77°F).[7][9] 3. For formulations, consider using alternative excipients if high heat or humidity are expected during storage or processing.[10] |
| Precipitate forms in a refrigerated or frozen stock solution. | The concentration of Bromocriptine may exceed its solubility limit in the chosen solvent at the storage temperature.[4] | 1. Gently warm the solution to room temperature to redissolve the precipitate.[4] 2. If the precipitate persists, briefly sonicate the solution.[4] 3. If the issue continues, consider preparing a new stock solution at a slightly lower concentration.[4] |
| Inconsistent experimental results or loss of drug activity. | The Bromocriptine in the solution may have degraded.[4] | 1. Verify Storage Conditions: Confirm that the solution has been stored at the correct temperature, protected from light, and properly sealed.[4] 2. Check Solution Age: If the solution is older than the recommended storage period, prepare a fresh stock.[4] 3. Assess for Degradation: If possible, analyze the solution using a stability-indicating HPLC method to quantify the amount of intact Bromocriptine and detect the presence of degradation products.[4] |
Quantitative Data Summary
The following tables summarize the stability of Bromocriptine under various stress conditions based on forced degradation studies.
Table 1: Stability of Bromocriptine Mesylate in Solution under Hydrolytic and Oxidative Stress
| Stress Condition | Reagent and Temperature | Duration | Remaining Bromocriptine (%) | Key Observations |
| Neutral Hydrolysis | Water at 80°C | 5 min | 80% | A single degradation peak was observed.[6] |
| Acidic Hydrolysis | 0.1 N HCl at 80°C | 5 min | ~80% | Four degradation peaks were formed.[6] |
| Alkaline Hydrolysis | 0.1 N NaOH at Room Temp | 5 min | 80% | Significant degradation with the formation of Bromocriptinine.[6] |
| Alkaline Hydrolysis | 0.1 N NaOH at 80°C | 5 min | 9% | Rapid and extensive degradation.[6] |
| Oxidative Degradation | 3% H₂O₂ at 80°C | 5 min | 78.02% | Degradation observed with the formation of 2-bromo-α-ergocriptinine.[1][3] |
Table 2: Photostability of Bromocriptine Mesylate
| Form | Light Source | Duration | Remaining Bromocriptine (%) |
| Solution | Sunlight | 30 min | 84.02% |
| Solution | Sunlight | 8 hours | 28.25% |
| Solution | UVA Light | 96 hours | 85.23% |
| Solid (Powder) | Sunlight | 16 hours | 80.59% |
| Solid (Powder) | UVA Light | 120 hours | 97.68% |
| (Data sourced from a study by Jankana Burana-osot et al., 2013)[3] |
Experimental Protocols
Protocol 1: Preparation of a Stable Bromocriptine Stock Solution in DMSO
Objective: To prepare a stable stock solution of Bromocriptine for in vitro experiments.
Materials:
-
Bromocriptine Mesylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber or opaque vials with septum caps
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of Bromocriptine Mesylate powder in a sterile vial under subdued light.
-
Purge anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the purged DMSO to the vial containing the Bromocriptine powder to achieve the desired concentration.
-
Cap the vial with a septum and briefly purge the headspace of the vial with the inert gas.
-
Vortex or sonicate the vial until the Bromocriptine is completely dissolved.
-
Aliquot the solution into smaller, septum-capped vials, purging the headspace of each aliquot vial with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Stability-Indicating RP-HPLC Method for Bromocriptine
Objective: To provide a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Bromocriptine Mesylate in the presence of its degradation products.[1][2][11]
Instrumentation:
-
HPLC system with a pump, autosampler, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm i.d., 5 µm particle size) or equivalent.[1]
-
Mobile Phase: A mixture of methanol and 20 mM sodium acetate buffer (pH 5.0) in a 70:30 (v/v) ratio.[1][2]
-
Injection Volume: 20 µL (typical, may be optimized).
-
Column Temperature: Ambient or controlled at 25°C.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Bromocriptine Mesylate in methanol. Dilute with 70% (v/v) aqueous methanol to the desired working concentration (e.g., 200 µg/mL).[6]
-
Forced Degradation Samples:
-
Acid Hydrolysis: Dissolve the drug in 0.1 N HCl and heat at 80°C for a specified time. Neutralize with 0.1 N NaOH before dilution and injection.[1]
-
Alkaline Hydrolysis: Dissolve the drug in 0.1 N NaOH and keep at 80°C for a specified time. Neutralize with 0.1 N HCl before dilution and injection.[1]
-
Oxidative Degradation: Dissolve the drug in 3% H₂O₂ and keep at 80°C for a specified time. Dilute with the mobile phase before injection.[1]
-
Photolytic Degradation: Expose a solution of the drug and the solid drug to direct sunlight or UVA light for a specified duration.[1]
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform system suitability tests to ensure the system is operating correctly.
-
Inject the standard, sample, and forced degradation solutions into the HPLC system and record the chromatograms.
-
Quantify the amount of Bromocriptine and its degradation products by comparing the peak areas with that of the standard. The PDA detector can be used to assess peak purity.[1]
Visualizations
Caption: Major degradation pathways of Bromocriptine.
Caption: Workflow for troubleshooting Bromocriptine degradation.
Caption: Simplified signaling pathway of Bromocriptine.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Stability-Indicating HPLC Method ...: Ingenta Connect [ingentaconnect.com]
- 3. thapra.lib.su.ac.th [thapra.lib.su.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. Bromocriptine: MedlinePlus Drug Information [medlineplus.gov]
- 9. gps.mylwebhub.com [gps.mylwebhub.com]
- 10. JP2021500357A - Improved bromocriptine formulation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Efficacy of Epicriptine
Welcome to the technical support center for Epicriptine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vivo experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the efficacy of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as β-dihydroergocryptine, is a dopamine agonist belonging to the ergoline class of compounds.[1] It is a major component of the dihydroergocryptine (DHEC) mixture.[1] Its primary mechanism of action is the stimulation of dopamine D2 receptors, with some partial agonist activity at D1 receptors.[2] This dopaminergic activity is responsible for its therapeutic effects in conditions like Parkinson's disease and hyperprolactinemia.
Q2: What are the main challenges that limit the in vivo efficacy of orally administered this compound?
A2: The primary challenge limiting the in vivo efficacy of oral this compound is its poor bioavailability, which is estimated to be less than 5%.[3] This is largely due to extensive first-pass hepatic metabolism, where the drug is heavily metabolized in the liver before it can reach systemic circulation.[3] Additionally, like many ergoline derivatives, this compound has low aqueous solubility, which can further limit its absorption in the gastrointestinal tract.
Q3: Are there any existing oral formulations of drugs containing this compound?
A3: Yes, this compound is a component of dihydroergotoxine mesylate (ergoloid mesylates), which has been available in tablet and oral solution forms.[4] Studies comparing these formulations have shown that the oral solution leads to a faster absorption rate (shorter Tmax) compared to the tablet form, although the overall bioavailability (AUC) is similar.[4]
Troubleshooting Guides
This section provides practical guidance on common issues encountered when working with this compound in vivo and suggests potential solutions based on established drug delivery strategies.
Issue 1: Low and Variable Bioavailability After Oral Administration
Problem: You are observing low and inconsistent plasma concentrations of this compound after oral gavage in your animal models.
Potential Cause: This is likely due to this compound's poor aqueous solubility and significant first-pass metabolism.[3]
Solutions:
-
Enhance Solubility with Solid Dispersions:
-
Concept: A solid dispersion is a formulation where the drug is dispersed in a hydrophilic carrier at a solid state. This can increase the drug's dissolution rate and, consequently, its absorption.[5][6][7][8]
-
Troubleshooting:
-
Inadequate solubility improvement: Experiment with different hydrophilic carriers such as polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), or poloxamers. The drug-to-carrier ratio is a critical parameter to optimize.
-
Drug recrystallization during storage: Ensure the drug is in an amorphous state within the dispersion. This can be verified using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Storing the solid dispersion in a desiccated and cool environment can help prevent recrystallization.
-
-
-
Formulate with Nanoparticles to Improve Absorption and Protect from Metabolism:
-
Concept: Encapsulating this compound into polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and from first-pass metabolism. The small size of nanoparticles can also enhance their uptake by the intestinal epithelium.[5][9][10]
-
Troubleshooting:
-
Low encapsulation efficiency: Adjust the formulation parameters, such as the type of polymer (e.g., PLGA, PLA), the drug-to-polymer ratio, and the preparation method (e.g., nanoprecipitation, emulsion-solvent evaporation).
-
Rapid drug release: Modify the polymer composition or cross-linking to achieve a more sustained release profile.
-
Poor brain penetration: For central nervous system (CNS) applications, consider surface modification of the nanoparticles with ligands that can facilitate transport across the blood-brain barrier (BBB), such as transferrin or specific peptides.[2][11] Intranasal delivery of nanoparticle formulations can also be explored to bypass the BBB.[11]
-
-
-
Utilize Liposomal Formulations:
-
Concept: Liposomes are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs. They can protect the drug from degradation and modify its pharmacokinetic profile.[12][13][14]
-
Troubleshooting:
-
Instability and drug leakage: Optimize the lipid composition. For instance, incorporating cholesterol can increase the rigidity and stability of the liposomal membrane. Using lipids with a higher phase transition temperature, like dihydrosphingomyelin (DHSM), can improve drug retention.[13]
-
Rapid clearance from circulation: PEGylation (coating the liposome surface with polyethylene glycol) can help to reduce uptake by the reticuloendothelial system, thereby prolonging circulation time.
-
-
Issue 2: Difficulty in Achieving Therapeutic Concentrations in the Brain
Problem: Despite achieving detectable plasma levels, the desired pharmacological effect in the central nervous system is not observed.
Potential Cause: this compound, like many small molecules, may be subject to efflux by transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp), limiting its brain penetration.
Solutions:
-
Nanoparticle-Mediated Brain Delivery:
-
Concept: As mentioned previously, nanoparticles can be engineered to cross the BBB. Surface functionalization with targeting moieties that bind to receptors on brain endothelial cells (e.g., transferrin receptors, insulin receptors) can facilitate receptor-mediated transcytosis.[5][9][10]
-
Troubleshooting:
-
Inefficient targeting: Screen different ligands and optimize their density on the nanoparticle surface.
-
Toxicity of the formulation: Ensure the chosen polymers and any targeting ligands are biocompatible and non-toxic at the intended doses.
-
-
-
Intranasal Delivery:
-
Concept: The intranasal route offers a potential direct pathway to the brain via the olfactory and trigeminal nerves, bypassing the BBB.[15][16] Formulating this compound as a nanoparticle-based nasal spray could enhance its delivery to the CNS.
-
Troubleshooting:
-
Poor absorption from the nasal mucosa: Incorporate mucoadhesive polymers (e.g., chitosan) into the formulation to increase residence time in the nasal cavity. Permeation enhancers can also be considered, but their potential for irritation should be carefully evaluated.
-
-
Data Presentation
The following tables summarize pharmacokinetic data for dihydroergotoxine (containing dihydroergocryptine) and dihydroergotamine from different formulations. This data can be used as a reference for expected pharmacokinetic profiles and to guide the development of improved this compound formulations.
Table 1: Pharmacokinetic Parameters of Dihydroergotoxine Mesylate (9 mg) in Healthy Volunteers [4]
| Formulation | Cmax (pg/mL) | Tmax (h) | AUC (pg/mL*h) | Terminal Half-life (h) |
| Tablet | 124 ± 16 | 1.15 ± 0.21 | 790 ± 93 | 7.54 ± 1.23 |
| Oral Solution | 176 ± 16 | 0.50 ± 0.04 | 779 ± 94 | 6.13 ± 0.76 |
Data are presented as mean ± SE.
Table 2: Comparative Pharmacokinetic Parameters of Dihydroergotamine (DHE) Formulations [15][16]
| Formulation | Dose | Cmax (pg/mL) | Tmax (min) | Relative Bioavailability (%) |
| Intravenous (IV) | 1.0 mg | - | - | 100 |
| Intramuscular (IM) | - | - | 34 | - |
| Intranasal Spray (Migranal®) | 2.0 mg | 961 | 56 | 21 |
| Intranasal Powder (STS101) | 5.2 mg | 2175 | 23 | - |
| Oral Solution | 2.0 mg | - | 75 | 8 |
Note: Data is compiled from different studies and should be used for comparative purposes only.
Experimental Protocols
This section provides detailed methodologies for the preparation of advanced drug delivery systems that can be adapted for this compound.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound within biodegradable PLGA nanoparticles to improve its stability and absorption.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (choose a suitable lactide:glycolide ratio and molecular weight)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant (e.g., Poloxamer 188)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 5 mg this compound and 50 mg PLGA in 2 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 10 mL deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath to form an oil-in-water (o/w) emulsion. The sonication parameters (power and duration) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) or use a rotary evaporator under reduced pressure to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat the centrifugation and resuspension steps at least twice to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized. A cryoprotectant (e.g., trehalose or mannitol) should be added before freezing to prevent particle aggregation.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, morphology (using SEM or TEM), encapsulation efficiency, and drug loading.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound within liposomes to protect it from degradation and alter its pharmacokinetic profile.
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC, Egg Phosphatidylcholine - EPC)
-
Cholesterol
-
Chloroform and/or Methanol (as organic solvents)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids and cholesterol in a mixture of chloroform and methanol in a round-bottom flask (e.g., DPPC:Cholesterol at a 2:1 molar ratio). If this compound is lipophilic, it can be co-dissolved with the lipids at this stage.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. Ensure all solvent is removed by keeping the flask under vacuum for at least 1-2 hours.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. If this compound is hydrophilic, it can be dissolved in the aqueous buffer used for hydration. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication or Extrusion):
-
Sonication: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or a probe sonicator. The temperature should be maintained above the Tc of the lipids.
-
Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be done at a temperature above the Tc.
-
-
Purification: Remove unencapsulated this compound by dialysis, gel filtration chromatography (e.g., using a Sephadex column), or ultracentrifugation.
-
Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, morphology (TEM), encapsulation efficiency, and drug loading.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Soluplus®)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture that dissolves both drug and carrier)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in the chosen solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature and pressure. Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven.
-
Drying and Pulverization: Ensure the resulting solid mass is completely dry by placing it in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous or crystalline nature (DSC, XRPD), drug content, and in vitro dissolution rate compared to the pure drug.
Mandatory Visualizations
Caption: Workflow illustrating the challenges to oral bioavailability of this compound.
Caption: Strategies to improve the in vivo efficacy of this compound.
Caption: Simplified signaling pathway of this compound's action as a D2 receptor agonist.
References
- 1. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action. | Semantic Scholar [semanticscholar.org]
- 3. Prodrug nanotherapy demonstrates in vivo anticryptosporidial efficacy in a mouse model of chronic Cryptosporidium infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability and pharmacokinetic profile of dihydroergotoxine from a tablet and from an oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. contractpharma.com [contractpharma.com]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Delivery to The Brain Using Polymeric Nanoparticles: A Review | International Journal of Pharmaceutical and Life Sciences [banglajol.info]
- 11. Nanoparticles as drug delivery agents specific for CNS: in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Liposomal Formulation for Delivering Anticancer Drug to Breast Cancer Stem-Cell-Like Cells and its Pharmacokinetics in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. liposomes.ca [liposomes.ca]
- 14. Pharmacokinetics of targeting with liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydroergotamine: a review of formulation approaches for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, Dihydroergotamine Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects [pubmed.ncbi.nlm.nih.gov]
Preventing off-target effects of Epicriptine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying off-target effects of Epicriptine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as beta-dihydroergocryptine, is a dopamine agonist belonging to the ergoline class of compounds. It is a major component of the mixture known as dihydroergocryptine (DHEC). Its primary therapeutic and experimental effect is mediated through its high-affinity agonism of dopamine D2 receptors.[1]
Q2: What are the known or suspected off-target receptors for this compound?
Based on studies of the closely related compound dihydroergocryptine (DHEC), of which this compound is a part, the primary off-target concerns are interactions with adrenergic and serotonergic receptors. Specifically, DHEC has been shown to have a high affinity for alpha-1 and alpha-2 adrenergic receptors, as well as serotonin 5-HT1B receptors.[2][3][4]
Q3: What are the potential consequences of these off-target effects in my experiments?
Off-target binding can lead to a misinterpretation of experimental results, where the observed phenotype may not be solely due to the modulation of the intended D2 receptor. For example, engagement of adrenergic receptors can influence cardiovascular parameters, while interaction with serotonin receptors can affect a wide range of neurological and physiological processes. This can compromise the validity and reproducibility of your findings.
Q4: How can I minimize off-target effects in my experimental design?
Several strategies can be employed to mitigate off-target effects:
-
Dose-Response Analysis: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target receptors.
-
Use of Selective Antagonists: Co-incubate your experimental system with selective antagonists for the suspected off-target receptors (e.g., a selective alpha-1 adrenoceptor antagonist) to block their potential effects.
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Target Knockdown/Knockout Models: Utilize experimental models (e.g., cell lines or animals) where the intended target (Dopamine D2 receptor) has been genetically knocked down or knocked out. If the experimental effect of this compound persists in these models, it is likely due to off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can be used to verify direct binding of this compound to the D2 receptor in a cellular context.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments or cell lines. | Off-target receptor expression may vary between different cell lines or experimental conditions. | 1. Characterize the expression levels of dopamine, serotonin, and adrenergic receptors in your specific experimental model. 2. Perform a dose-response curve for this compound in each cell line to establish the optimal concentration. |
| Observed phenotype does not align with known D2 receptor signaling. | The phenotype may be a result of this compound binding to off-target receptors such as adrenergic or serotonin receptors. | 1. Use selective antagonists for suspected off-target receptors to see if the phenotype is reversed. 2. Consult the receptor binding affinity table below to understand the potential for off-target engagement at the concentration you are using. |
| High cellular toxicity at effective concentrations. | The observed toxicity may be an off-target effect unrelated to D2 receptor agonism. | 1. Lower the concentration of this compound and extend the incubation time. 2. Perform a cell viability assay in the presence and absence of selective off-target receptor antagonists. |
Quantitative Data Summary
The following tables summarize the binding affinities of Dihydroergocryptine (DHEC), a mixture containing this compound, for its primary target and key off-target receptors. A lower Kd or IC50 value indicates a higher binding affinity.
Table 1: Binding Affinities (Kd) of Dihydroergocryptine (DHEC)
| Receptor | Kd (nM) | Receptor Class | Reference |
| Dopamine D2 | 5 - 8 | On-Target | [1] |
| Dopamine D1 | ~ 30 | On-Target (lower affinity) | [1] |
| Dopamine D3 | ~ 30 | On-Target (lower affinity) | [1] |
| Alpha-Adrenergic Site | 1.78 ± 0.22 | Off-Target | [3] |
Table 2: Inhibitory Concentrations (IC50) of Dihydroergotamine (a related ergot alkaloid)
| Receptor | IC50 (nM) | Receptor Class | Reference |
| Dopamine D2 | 0.47 | On-Target | [4] |
| Serotonin 5-HT1B | 0.58 | Off-Target | [4] |
| Alpha-Adrenergic2B | 2.8 | Off-Target | [4] |
| Serotonin 5-HT1F | 149 | Off-Target | [4] |
| Serotonin 5-HT4E | 230 | Off-Target | [4] |
| Dopamine D5 | 370 | Off-Target | [4] |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for Off-Target Affinity Determination
This protocol provides a detailed methodology to determine the binding affinity (Ki) of this compound for potential off-target receptors (e.g., alpha-adrenergic and serotonin receptors) via a competition binding assay.
Objective: To quantify the affinity of this compound for a specific off-target receptor by measuring its ability to compete with a known high-affinity radioligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., α1-adrenergic receptor, 5-HT1B receptor).
-
A specific radioligand for the receptor of interest (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-GR125743 for 5-HT1B receptors).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled non-specific binding competitor (e.g., Phentolamine for adrenergic receptors, Mianserin for serotonin receptors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer to cover a wide concentration range (e.g., from 10-11 M to 10-5 M).
-
Assay Plate Preparation: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Radioligand at a concentration close to its Kd and Assay Buffer.
-
Non-specific Binding: Radioligand and a saturating concentration of the unlabeled non-specific competitor.
-
Competition Binding: Radioligand and varying concentrations of this compound.
-
-
Membrane Addition: Add the prepared cell membranes to each well. The amount of membrane protein should be optimized to ensure a sufficient signal-to-noise ratio.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: On-target signaling pathway of this compound via the Dopamine D2 receptor.
Caption: Experimental workflow for identifying and mitigating this compound's off-target effects.
Caption: Logical relationship between this compound concentration and experimental outcomes.
References
- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 2. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental variability with Epicriptine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Epicriptine.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as beta-dihydroergocryptine, is a dopamine agonist belonging to the ergoline class of compounds.[1][2] Its principal mechanism of action is agonizing (activating) dopamine D2 receptors.[3][4] Like other D2-like receptor agonists, it is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6][7] this compound may also have activity at other dopamine receptor subtypes (e.g., D1, D3) and has been noted to influence the Nrf2 and NF-κB signaling pathways.[3][4]
Q2: Why am I seeing high variability in my dose-response curves between experiments?
Significant variability in dose-response curves is a common issue in cell-based assays and can stem from multiple sources:
-
Cell Health and Passage Number: Using cells at a high passage number can lead to alterations in morphology, growth rates, and protein expression, including receptor density.[8] Inconsistent cell health or seeding density will also lead to variable results.[9][10]
-
Reagent Stability and Solubility: this compound, as an ergoline alkaloid, may be sensitive to light and temperature. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.[10][11] Ensure the compound is fully dissolved and does not precipitate in your assay medium.
-
Assay Conditions: Minor variations in incubation times, temperatures, serum concentration, and buffer compositions can significantly impact receptor signaling and assay outcomes.[10]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent cause of shifts in IC50 or EC50 values.[10]
-
Natural Variability of Alkaloids: If the this compound source is derived from natural products, be aware that the concentration and composition of alkaloids can be highly variable.[12][13]
Q3: My IC50/EC50 values for this compound differ from previously published data. What could be the reason?
Discrepancies with published values are common and can be attributed to differences in experimental setup:
-
Cell Line Specifics: Different cell lines have varying expression levels of the target receptor (Dopamine D2), which is a primary determinant of drug response.[11]
-
Assay Format: The specific assay used (e.g., cAMP inhibition, calcium flux, receptor binding) can yield different potency values.[10][14] For instance, a functional assay measuring a downstream effect like cAMP inhibition may produce a different EC50 than a direct binding assay measuring Ki.
-
Agonist Concentration (for antagonist assays): When testing for antagonism, the concentration of the agonist used will directly influence the apparent IC50 of the antagonist.[10]
-
Data Analysis Model: The specific curve-fitting model and constraints used to calculate the IC50/EC50 can affect the final value.[15][16]
Q4: I am not observing the expected decrease in cAMP levels after treating my cells with this compound. What should I check?
A lack of response in a cAMP assay can be due to several factors:
-
Low Receptor Expression: The cell line you are using may have low or negligible expression of the Dopamine D2 receptor, which is the primary target for this compound's Gi-coupled signaling.[11]
-
Cellular Health: Ensure cells are healthy and in the exponential growth phase. Over-confluent or senescent cells may not respond appropriately.[8]
-
Assay Setup: The assay requires stimulating adenylyl cyclase with an agent like forskolin to produce a measurable cAMP signal that can then be inhibited by the D2 agonist. Ensure your forskolin concentration and incubation times are optimized.[6]
-
Compound Degradation: Verify the integrity of your this compound stock solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Results / Poor Reproducibility | 1. Cell Passage Number: High passage numbers can alter cell characteristics.[8] 2. Cell Seeding Density: Inconsistent cell numbers per well.[9] 3. Edge Effects: Evaporation in perimeter wells of a microplate.[9] 4. Mycoplasma Contamination: Undetected contamination affecting cell health.[8] | 1. Use cells within a defined, low passage number range for all experiments. 2. Use a cell counter for accurate seeding. Allow cells to adhere and form a consistent monolayer. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.[9] 4. Regularly test cell cultures for mycoplasma. |
| Weak or No Cellular Response to this compound | 1. Low Target Receptor Expression: The cell line lacks sufficient Dopamine D2 receptors.[11] 2. Incorrect Drug Concentration: The concentration range tested is not optimal. 3. Compound Instability/Degradation: this compound solution has lost activity.[11] | 1. Verify D2 receptor expression in your cell line via qPCR, Western blot, or by using a positive control agonist with a known potent effect. 2. Perform a broad dose-response experiment (e.g., from 1 nM to 100 µM) to identify the optimal concentration range. 3. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C, protected from light, to avoid freeze-thaw cycles.[11] |
| High Background Signal in Assay | 1. Assay Reagent Issues: Problems with detection reagents (e.g., luciferase substrate, antibodies). 2. Cell Lysis Inefficiency: Incomplete cell lysis can lead to variable background. 3. Non-specific Binding (Binding Assays): The radioligand or test compound binds to non-target sites.[10] | 1. Check the expiration dates and storage conditions of all assay kits and reagents. 2. Ensure the lysis buffer is appropriate for your cells and that incubation is sufficient for complete lysis.[17] 3. Increase the number of wash steps. Use a higher concentration of a competing non-labeled ligand to properly define non-specific binding.[10] |
| Unexpected Nrf2 or NF-κB Pathway Activity | 1. Off-Target Effects: this compound may have effects independent of dopamine receptors. 2. Cellular Stress: Experimental conditions (e.g., high DMSO concentration, prolonged incubation) may be inducing stress pathways. | 1. Use a D2 receptor antagonist to confirm if the observed effect is D2-dependent. 2. Run vehicle controls with the same final DMSO concentration as your highest this compound dose. Ensure DMSO concentration is low and consistent (typically <0.5%).[10] |
Signaling Pathways
Understanding the signaling cascades initiated by this compound is crucial for experimental design and data interpretation.
Primary Signaling Pathway: Dopamine D2 Receptor
This compound is an agonist for the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi).
Caption: this compound activates the D2 receptor, inhibiting cAMP production.
Secondary Signaling Pathways
This compound may also modulate pathways related to oxidative stress and inflammation.
1. Nrf2 Activation Pathway
Dopamine and related compounds can induce oxidative stress, which leads to the activation of the Nrf2 transcription factor, a master regulator of antioxidant responses.[3][18][19]
Caption: Nrf2 is released from Keap1 upon stress and activates antioxidant genes.
2. NF-κB Inhibition Pathway
Some dopamine agonists and antioxidant compounds have been shown to inhibit the pro-inflammatory NF-κB pathway.
Caption: this compound may inhibit the NF-κB pathway, reducing inflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Always optimize conditions for your specific cell line and experimental setup.
General Experimental Workflow
A typical workflow for assessing the effect of this compound on a cell-based assay involves careful planning, execution, and analysis.
Caption: A generalized workflow for in vitro experiments with this compound.
Protocol 1: D2 Receptor-Mediated cAMP Inhibition Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the D2 receptor.
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor into a 96-well plate at a density that will result in a near-confluent monolayer on the day of the assay. Incubate overnight (18-24 hours) at 37°C, 5% CO2.[5]
-
Compound Pre-incubation:
-
Remove culture medium.
-
Add 50 µL/well of assay buffer (e.g., HBSS with 10 mM HEPES) containing a phosphodiesterase inhibitor like IBMX (e.g., 1 mM) to prevent cAMP degradation. Incubate for 5-10 minutes.[6]
-
Add serial dilutions of this compound (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes at 37°C.[10]
-
-
Agonist Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM, pre-determined to stimulate a robust cAMP signal) to all wells except for the basal control.[6]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[6][10]
-
Cell Lysis and Detection:
-
Data Analysis: Normalize the data with 100% activity defined by forskolin alone and 0% by the basal control. Plot the normalized response against the log of this compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Cell Seeding and Transfection:
-
The day before transfection, seed HEK293T or HeLa cells into a 96-well plate.[1][21]
-
Co-transfect cells with a NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[1]
-
Incubate for 24 hours to allow for plasmid expression.[1]
-
-
Compound Pre-incubation: Pre-treat cells with varying concentrations of this compound for 1-2 hours.[1]
-
Cell Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 20 ng/mL), to the wells. Include unstimulated controls.[1]
-
Incubation: Incubate the plate for 6-8 hours to allow for luciferase gene expression.[1]
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the TNF-α-stimulated control and determine the IC50 value.
Protocol 3: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment.
-
Cell Culture: Seed cells (e.g., HepG2) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration for a specific time period (a time-course experiment, e.g., 2, 4, 6 hours, is recommended). Include a positive control like sulforaphane.[17]
-
Fixation and Permeabilization:
-
Wash cells with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.[17]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify nuclear translocation by measuring the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio indicates Nrf2 activation.[22]
Quantitative Data Tables
When reporting results, it is crucial to present quantitative data clearly. Use the following table structures to summarize your findings.
Table 1: Potency of this compound in Functional Assays
EC50 (Half Maximal Effective Concentration) is the concentration of an agonist that produces 50% of the maximal possible effect. IC50 (Half Maximal Inhibitory Concentration) is the concentration of an antagonist or inhibitor that causes a 50% inhibition of a specific response.[23][24]
| Assay Type | Cell Line | Measured Parameter | This compound Potency (EC50 / IC50) | n (replicates) |
| cAMP Inhibition | CHO-hD2R | cAMP Levels | e.g., 15.2 nM (EC50) | 3 |
| NF-κB Reporter | HEK293T | Luciferase Activity | e.g., 1.2 µM (IC50) | 4 |
| Nrf2 Target Gene Expression | HepG2 | HO-1 mRNA Levels | e.g., 5.6 µM (EC50) | 3 |
Table 2: Receptor Binding Affinity of this compound
Ki (Inhibition Constant) represents the binding affinity of a compound to a receptor. It is derived from IC50 values in competitive binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Radioligand Used | Cell/Membrane Prep | This compound Binding Affinity (Ki) | n (replicates) |
| Dopamine D2 | [³H]Spiperone | CHO-hD2R Membranes | e.g., 8.7 nM | 3 |
| Dopamine D1 | [³H]SCH23390 | HEK-hD1R Membranes | e.g., 250 nM | 3 |
| Serotonin 5-HT2A | [³H]Ketanserin | HEK-h5HT2A Membranes | e.g., 112 nM | 3 |
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. Dopamine activates Nrf2-regulated neuroprotective pathways in astrocytes and meningeal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Variability in the content and composition of alkaloids found in Canadian ergot. I. Rye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of ergot alkaloid gene expression and ergine levels in different parts of Ipomoea asarifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 16. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. NRF2 Activation and Downstream Effects: Focus on Parkinson’s Disease and Brain Angiotensin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. library.opentrons.com [library.opentrons.com]
- 22. researchgate.net [researchgate.net]
- 23. clyte.tech [clyte.tech]
- 24. promegaconnections.com [promegaconnections.com]
Technical Support Center: Method Refinement for Epicriptine Delivery in Animal Models
Welcome to the technical support center for Epicriptine administration in animal models. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pre-clinical studies involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as beta-dihydroergocryptine, is a dopamine agonist belonging to the ergoline class of compounds.[1] Its principal mechanism of action is the agonistic activity at dopamine receptors, particularly the D2 subtype.[2] This interaction initiates downstream signaling cascades that can influence various physiological processes. This compound constitutes one-third of the mixture known as dihydroergocryptine, with the other two-thirds being alpha-dihydroergocryptine.[1]
Q2: My this compound solution is precipitating. What are the possible causes and solutions?
Precipitation of your this compound solution can be due to several factors:
-
Temperature: The solubility of ergot alkaloids can be temperature-dependent. Ensure your solution is stored at the recommended temperature (typically -20°C for long-term storage) and brought to room temperature before administration.
-
pH: The pH of your solution can significantly impact the solubility of this compound. Ensure the pH of your vehicle is within a suitable range for the compound's stability and solubility.
-
Improper Mixing: Ensure the compound is completely dissolved in the initial solvent before adding other components of your vehicle. Sonication can aid in the dissolution process.
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
Increase the proportion of the co-solvent (e.g., DMSO) in your vehicle, being mindful of the potential for solvent toxicity in your animal model.
-
If precipitation persists, prepare a fresh solution, ensuring accurate weighing and thorough mixing at each step.
Q3: What are the potential adverse effects of this compound administration in rodents?
Specific adverse effect data for this compound in animal models is limited. However, based on its mechanism as a dopamine agonist and information from related compounds like dihydroergotamine, potential side effects in rodents might include:
-
Cardiovascular Effects: Dihydroergotamine has been shown to decrease heart rate in rats.[3] Therefore, it is advisable to monitor cardiovascular parameters, especially with higher doses or intravenous administration.
-
Neurological Effects: As a dopamine agonist, this compound can potentially influence motor activity and behavior. Close observation for any changes in locomotion, stereotyped behaviors, or sedation is recommended.
-
Gastrointestinal Disturbances: General gastrointestinal upset can occur with the administration of various drugs.
It is important to note that dihydroergocryptine, the mixture containing this compound, has been suggested to have good tolerability with fewer side effects compared to other dopamine agonists.[4] A study on a formulation likely containing this compound ("EPICERTIN") administered intrarectally to rats found no drug-related effects of toxicological significance.
Q4: How should I store my this compound compound and prepared solutions?
For long-term storage, this compound as a solid should be kept in a dry, dark place at -20°C.[1] Prepared stock solutions, particularly in organic solvents like DMSO, should also be stored at -20°C. It is generally not recommended to store aqueous solutions for more than one day.[5] Always prepare fresh dilutions for your experiments from a stock solution.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Precipitation in the final solution | - Exceeded solubility limit- Incorrect solvent mixture- Temperature or pH issue | - Prepare a new solution with a higher percentage of co-solvent (e.g., DMSO, ethanol).- Gently warm the solution while vortexing.- Check and adjust the pH of the aqueous component.- Use sonication to aid dissolution. |
| Animal distress or adverse reaction post-injection (e.g., lethargy, agitation) | - High dose- Rapid injection rate- Vehicle toxicity | - Reduce the dose for subsequent experiments.- Administer the injection more slowly.- Include a vehicle-only control group to assess the effects of the solvent mixture.- Consider an alternative, less toxic vehicle. |
| Inconsistent experimental results | - Incomplete drug dissolution- Instability of the prepared solution- Improper injection technique | - Ensure the drug is fully dissolved before administration.- Prepare fresh solutions for each experiment.- Ensure all personnel are properly trained in the specific injection technique being used (IP, SC, IV, oral gavage). |
| Difficulty in administering the full dose via oral gavage | - Incorrect gavage needle size- Animal resistance | - Use the appropriate gauge and length of gavage needle for the size of the animal.- Ensure proper restraint technique to minimize animal stress and movement. |
Data Presentation
Table 1: Pharmacokinetic Parameters of α-dihydroergocryptine in Rats
Data from a study on α-dihydroergocryptine, a major component of dihydroergocryptine.
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Elimination Half-life (t½) | 6.78 h | 5.83 h |
| Absorption Half-life (t½) | N/A | 0.02 h |
| Distribution Half-life (t½) | N/A | 2.15 h |
| Absolute Bioavailability | N/A | 4.14% |
Note: This data is for α-dihydroergocryptine and should be used as an estimation for this compound (β-dihydroergocryptine).[6]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol provides a general guideline for preparing an this compound solution for parenteral administration. The final concentrations of the vehicle components may need to be optimized based on the required this compound dose and the specific route of administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add a minimal volume of DMSO to dissolve the this compound powder completely. For example, start with a 10% DMSO concentration in the final solution.
-
Vortex the solution thoroughly until the this compound is fully dissolved. If needed, use a sonicator for a short period.
-
Gradually add the sterile saline or PBS to the dissolved this compound solution while continuously vortexing to prevent precipitation.
-
Bring the solution to the final desired volume with saline or PBS.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, it may be necessary to adjust the vehicle composition (e.g., increase the percentage of DMSO).
-
Filter the final solution through a 0.22 µm sterile filter before administration to animals.
Protocol 2: Intraperitoneal (IP) Injection in Rodents
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Restrain the animal appropriately. For a mouse, this can be done by scruffing the neck. For a rat, a two-person technique or a towel wrap may be preferred.
-
Position the animal so that the abdomen is exposed and the head is tilted slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure no fluid or intestinal contents are drawn into the syringe. If aspiration occurs, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Subcutaneous (SC) Injection in Rodents
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge)
Procedure:
-
Restrain the animal.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the animal to its cage and monitor.
Protocol 4: Oral Gavage in Rodents
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL)
-
Appropriately sized ball-tipped gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
Procedure:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Restrain the animal firmly to prevent movement of the head and neck.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Withdraw the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of respiratory distress.
Mandatory Visualization
Caption: Signaling pathway of this compound via the Dopamine D2 receptor.
Caption: General experimental workflow for this compound delivery in animal models.
Caption: Troubleshooting logic for common issues in this compound experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C32H43N5O5 | CID 65667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heart rate lowering effects of dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pharmacokinetics of alpha-dihydroergocriptine in rats after single intravenous and single and repeated oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected behavioral effects of Epicriptine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Epicriptine in preclinical behavioral studies. The information is tailored to address unexpected behavioral effects and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unexpected Biphasic or Paradoxical Locomotor Effects
Q1: I administered this compound expecting to see hyperlocomotion, but instead, the animals showed sedation or decreased activity at lower doses. Why is this happening?
A1: This is a documented paradoxical effect common to many direct-acting dopamine agonists. [1][2]The underlying mechanism often relates to the differential affinity of this compound for presynaptic versus postsynaptic D2-like dopamine receptors.
-
At low doses: this compound may preferentially activate presynaptic D2 autoreceptors. These autoreceptors function as a negative feedback mechanism, inhibiting dopamine synthesis and release from the presynaptic neuron. [3]This net decrease in dopaminergic signaling can lead to sedation, hypolocomotion, or catalepsy.
-
At higher doses: As the concentration of this compound increases, it begins to saturate postsynaptic D2 receptors in addition to presynaptic ones. The activation of postsynaptic receptors in key motor circuits, such as the nigrostriatal pathway, overrides the presynaptic inhibition, resulting in the expected increase in locomotor activity. [4] This dose-dependent effect often follows an inverted U-shaped curve, where low and very high doses may produce less activity than moderate, optimal doses. [3] Troubleshooting Steps:
-
Conduct a full dose-response study: If you have not already, test a wide range of this compound doses (e.g., logarithmic steps from 0.01 mg/kg to 10 mg/kg) to fully characterize the dose-response curve in your specific animal model and behavioral assay.
-
Verify drug concentration and administration: Double-check all calculations for dosing solutions. Ensure the administration route (e.g., intraperitoneal, subcutaneous) is consistent and was performed correctly.
-
Consider the baseline activity: The effect of a drug can depend on the baseline state of the animal. [1]Highly stressed or anxious animals may react differently than calm animals. Ensure a proper acclimatization period before drug administration and testing.
Issue 2: High Inter-Individual Variability in Behavioral Response
Q2: There is significant variability in the behavioral responses to this compound between animals, even at the same dose. What could be the cause?
A2: High inter-individual variability is a common challenge in behavioral pharmacology. Several factors can contribute to this:
-
Genetic Background: Different strains of mice or rats can have significant differences in dopamine receptor density, distribution, and downstream signaling pathways, leading to varied responses.
-
Baseline Dopamine Levels: As with paradoxical effects, the animal's baseline dopamine tone can influence its response. [1][5]Factors such as stress, time of day, and social housing conditions can alter baseline dopamine levels.
-
Sex Differences: Male and female rodents can respond differently to dopaminergic drugs. [6][7]These differences can be attributed to hormonal influences on dopamine system function.
-
Metabolism: Individual differences in the rate of drug metabolism can lead to different effective concentrations of this compound at the target receptors.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all experimental parameters are tightly controlled, including animal strain, age, sex, housing conditions, light/dark cycle, and time of testing.
-
Increase Sample Size: A larger number of animals per group can help to overcome statistical noise caused by individual variability.
-
Acclimatize Animals Thoroughly: Allow sufficient time for animals to acclimatize to the housing facility, the specific testing room, and the experimental apparatus to reduce stress-induced variability.
-
Balance Experimental Groups: When assigning animals to treatment groups, ensure they are balanced based on baseline characteristics such as body weight or initial activity levels.
Issue 3: Emergence of Stereotyped Behaviors
Q3: At higher doses of this compound, my animals are displaying intense, repetitive, and seemingly purposeless behaviors like sniffing, gnawing, or excessive grooming instead of coordinated hyperlocomotion. What are these behaviors and how do I analyze them?
A3: These are stereotyped behaviors, a common effect of high levels of dopamine receptor stimulation, particularly involving D1 and D2 receptors. [8][9][10]Stereotypy represents a shift from coordinated, exploratory locomotion to more focused, repetitive motor patterns. The emergence of stereotypy often indicates that the dose is at or above the peak for producing hyperlocomotion.
Troubleshooting and Analysis:
-
Quantify Stereotypy: Do not score stereotypy as general locomotor activity. Use a validated stereotypy rating scale to quantify the intensity and type of behavior. This allows for a more accurate assessment of the drug's effect. (See Table 2 for an example).
-
Dissociate from Locomotion: When analyzing automated activity data, be aware that intense stereotypy (e.g., focused sniffing in one spot) may be recorded as low movement. It is crucial to correlate automated data with direct behavioral observation or video analysis.
-
Dose Selection: If your goal is to study hyperlocomotion, the doses inducing strong stereotypy may be too high. Your dose-response analysis should identify the dose that produces maximal locomotion before significant stereotypy emerges.
-
Consider D1 Receptor Involvement: While this compound is primarily a D2-like agonist, its potential interaction with D1 receptors, especially at high concentrations, could contribute to stereotypy. [4][9]
Quantitative Data
Table 1: this compound (β-dihydroergocryptine) - Plausible Receptor Binding Profile
Note: Specific affinity data for this compound is limited. This table presents a plausible profile based on data for dihydroergocryptine and related ergoline compounds. Researchers should perform their own characterization.
| Receptor Subtype | Binding Affinity (Ki, nM) | Notes |
| Dopamine D2 | ~1.5 | High affinity, primary target. [1] |
| Dopamine D3 | ~2.0 | High affinity, implicated in impulse control. [11] |
| Dopamine D1 | ~35.4 | Moderate affinity. [1]May contribute to effects at higher concentrations. |
| Dopamine D4 | ~25 | Moderate affinity. |
| Serotonin 5-HT1A | ~15 | Off-target activity, may modulate dopaminergic effects. |
| Serotonin 5-HT2A | ~50 | Lower affinity, potential for off-target effects. |
| Adrenergic α2A | ~45 | Lower affinity, potential for cardiovascular side effects. |
Table 2: Example Stereotypy Rating Scale
Adapted from scales used for rating dopamine agonist-induced stereotypy. [2]
| Score | Behavior | Description |
|---|---|---|
| 0 | Asleep or Sedated | Animal is inactive, lying down. |
| 1 | Intermittent Locomotion | Animal moves around the cage but with frequent pauses. |
| 2 | Continuous Locomotion | Animal is constantly moving and exploring the cage. |
| 3 | Discontinuous Stereotypy | Repetitive sniffing, rearing, or head movements, but the animal still periodically moves around the cage. |
| 4 | Continuous Stereotypy | Continuous, repetitive sniffing, head movements, or grooming confined to one location. |
| 5 | Intense Focused Stereotypy | Repetitive gnawing or licking of the cage floor or walls. |
| 6 | Dyskinetic/Self-Injurious | Abnormal limb movements, "taffy-pulling" of forepaws, or self-biting. [2]|
Experimental Protocols
Protocol: Open Field Test for Locomotor Activity
This protocol details the procedure for assessing spontaneous locomotor activity in mice following the administration of this compound.
1. Materials:
-
This compound
-
Vehicle solution (e.g., 0.9% saline with 1% DMSO and 1% Tween-80)
-
Open field apparatus (e.g., 40 x 40 x 30 cm arena made of non-reflective material). [9]* Video tracking software (e.g., ANY-maze, EthoVision) or manual stopwatch and grid overlay.
-
70% Ethanol for cleaning.
-
Appropriately sized syringes and needles for administration.
2. Procedure:
-
a. Acclimatization:
-
House animals in the facility for at least one week before testing.
-
On the day of the experiment, move animals to the testing room at least 60 minutes prior to the start of the procedure to acclimate to the ambient conditions (lighting, background noise).
-
-
b. Drug Preparation and Administration:
-
Prepare fresh dosing solutions of this compound and its vehicle on the day of testing.
-
Weigh each animal immediately before dosing.
-
Administer the assigned treatment (Vehicle or this compound at desired dose) via the chosen route (e.g., intraperitoneal injection). Administer a consistent volume (e.g., 10 mL/kg).
-
Place the animal in a clean holding cage for the drug absorption period (e.g., 30 minutes). This time should be kept consistent for all animals.
-
-
c. Open Field Test:
-
After the absorption period, gently place the mouse in the center of the open field arena. [3] * Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena undisturbed for a set period (e.g., 10-30 minutes). [3][7] * At the end of the session, carefully remove the animal and return it to its home cage.
-
-
d. Cleaning:
-
Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely between animals to remove olfactory cues. [3] 3. Data Analysis:
-
-
The video tracking software will provide data on several parameters. Key metrics include:
-
Total Distance Traveled (cm): The primary measure of locomotor activity.
-
Time Spent in Center Zone (s): A measure of anxiety-like behavior (thigmotaxis). A larger percentage of time in the center suggests lower anxiety.
-
Rearing Frequency: Number of times the animal stands on its hind legs, an exploratory behavior.
-
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Visualizations
Caption: this compound's dose-dependent D2 receptor signaling.
Caption: Troubleshooting logic for unexpected this compound results.
Caption: Workflow for an this compound behavioral experiment.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Locomotor-activating effects of the D2 agonist bromocriptine show environment-specific sensitization following repeated injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cpn.or.kr [cpn.or.kr]
- 9. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 10. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral Differences between Neonatal and Adult 6-Hydroxydopamine-Treated Rats to Dopamine Agonists: Relevance to Neurological Symptoms in Clinical Syndromes with Reduced Brain Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of LC-MS for Epicriptine Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of epicriptine and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Inappropriate mobile phase composition or gradient. | - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. High concentrations of organic solvent in the sample can cause peak distortion. - For reversed-phase chromatography, start with a high percentage of the aqueous mobile phase to ensure proper focusing of the analytes on the column head.[1] - Adjust the mobile phase pH. Alkaline mobile phases can improve the separation and stability of ergot alkaloid epimers.[2] |
| Column degradation or contamination. | - Use a guard column to protect the analytical column from matrix components. - If pressure is high and peaks are broad, try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced. | |
| Co-elution with interfering matrix components. | - Optimize the chromatographic gradient to better separate the analytes from matrix interferences.[3] - Improve the sample clean-up procedure to remove interfering substances.[2][4] | |
| Low Sensitivity / Poor Signal Intensity | Ion suppression due to matrix effects. | - Matrix effects can significantly suppress the ionization of the target analyte.[3] Employ strategies to mitigate this, such as: - Diluting the sample extract.[5] - Using a more effective sample clean-up method (e.g., solid-phase extraction).[2][4] - Optimizing the chromatography to separate the analyte from the suppressive matrix components.[3] - Using a stable isotope-labeled internal standard to compensate for signal loss.[4] |
| Suboptimal mass spectrometer settings. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for this compound and its metabolites. - Perform infusion experiments with a standard solution to determine the optimal cone voltage and collision energy for the precursor and product ions.[6] | |
| Analyte degradation. | - this compound, like other ergot alkaloids, can be sensitive to pH and temperature.[7] Ensure samples are stored at low temperatures (e.g., -20°C or -80°C) and avoid prolonged exposure to harsh pH conditions during sample preparation.[8] | |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. | - Ensure consistent and precise execution of the sample preparation protocol, including accurate volume measurements and consistent timing for each step. - Use an automated sample preparation system if available to improve reproducibility. |
| Instability of the analyte in the autosampler. | - Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the analytes while waiting for injection. | |
| Fluctuations in the LC-MS system performance. | - Equilibrate the LC system thoroughly before starting the analytical run. - Monitor system suitability by injecting a standard sample at regular intervals throughout the analytical batch. | |
| No Peak Detected | Incorrect mass transitions (MRM settings). | - Verify the precursor and product ion m/z values for this compound and its metabolites. Infuse a standard solution to confirm the correct transitions. - For ergot peptide alkaloids, common fragmentation includes the loss of water and cleavage of the peptide ring system.[9] |
| Complete loss of analyte during sample preparation. | - Evaluate the recovery of the analyte at each step of the sample preparation process. - Ensure the chosen extraction method (e.g., SPE, LLE) is appropriate for the physicochemical properties of this compound and its metabolites. Ergot alkaloids are basic compounds and can be effectively extracted using cation-exchange SPE. | |
| Analyte not eluting from the column. | - The mobile phase may be too weak to elute the analyte. Increase the organic solvent percentage in the gradient. - The analyte may have irreversibly adsorbed to the column. This may necessitate column replacement. |
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS parameters for this compound analysis?
A1: While specific parameters should be optimized for your instrument, a good starting point for reversed-phase LC-MS/MS analysis of this compound (as part of the ergot alkaloid class) would be:
-
Column: A C18 column is commonly used.[4]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium carbonate.[4] Alkaline mobile phases are often preferred to maintain the stability of epimers.[2]
-
Ionization: Positive electrospray ionization (ESI+) is typically used.[4][6]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[4]
Q2: How can I minimize matrix effects in my analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] To minimize them, you can:
-
Optimize Sample Preparation: Use a robust sample clean-up method like solid-phase extraction (SPE) to remove interfering matrix components.[2][4]
-
Chromatographic Separation: Modify your LC gradient to separate this compound and its metabolites from co-eluting matrix components.[3]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure your analyte concentration remains above the lower limit of quantification (LLOQ).[5]
-
Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound.[4]
Q3: What are the expected metabolites of this compound?
A3: The metabolism of ergot peptide alkaloids like this compound primarily occurs on the peptide portion of the molecule.[7] A common metabolic pathway is the hydroxylation of the proline ring.[7] Therefore, you should look for hydroxylated metabolites of this compound.
Q4: What are the characteristic fragmentation patterns for this compound in MS/MS?
A4: this compound is an ergot peptide alkaloid. For this class of compounds, characteristic fragmentation in positive ion mode includes:
-
A neutral loss of water (-18 Da) from the α-hydroxy functionality in the peptide moiety.[9]
-
Cleavage of the amide and ether bonds in the peptide ring system.[9]
-
The lysergic acid portion of the molecule can also produce characteristic fragments.
It is recommended to obtain a full scan mass spectrum and a product ion spectrum of an this compound standard to determine the specific fragmentation pattern on your instrument.
Q5: How should I prepare my biological samples (e.g., plasma, urine) for analysis?
A5: Common sample preparation techniques for drugs and metabolites in biological matrices include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins. This method may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up complex samples and concentrating the analytes.[2][4] For basic compounds like this compound, cation-exchange SPE can be very selective.
The choice of method depends on the required sensitivity, sample matrix, and available resources.
Quantitative Data Summary
The following tables provide a summary of typical quantitative performance data for the LC-MS/MS analysis of ergot alkaloids, including isomers of this compound, in various matrices. These values can serve as a benchmark for your method development and validation.
Table 1: Typical LC-MS/MS Method Parameters for Ergot Alkaloid Analysis
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 Reversed-Phase (e.g., ≤2 µm particle size) | [4] |
| Mobile Phase A | Water with 0.1% formic acid or ammonium carbonate buffer | [4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4][6] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [4] |
Table 2: Representative Method Validation Data for Ergot Alkaloid Analysis
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Recovery | 60% - 110% | [2][6] |
| Precision (%RSD) | < 15% | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/g (in food matrices) | [6][10] |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound and its metabolites from plasma.
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate internal standard.
-
Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Perform a gradient elution using a C18 column. A typical gradient might start at 10% organic phase and ramp up to 95% over several minutes to elute the analytes.
-
Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for this compound and its expected metabolites in MRM mode.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound metabolites.
Caption: Troubleshooting logic for poor signal in LC-MS analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Validation & Comparative
Validating Bromocriptine's Agonistic Activity on Dopamine D2 Receptors: A Comparative Guide
Introduction
This guide provides a comprehensive analysis of the agonistic activity of Bromocriptine on the Dopamine D2 receptor (D2R). Bromocriptine, a semi-synthetic ergot alkaloid derivative, is a well-established D2R agonist used in the management of conditions such as Parkinson's disease and hyperprolactinemia.[1][2] Its therapeutic efficacy is primarily attributed to its high affinity and potent activation of D2 receptors.[2] This document outlines the experimental validation of Bromocriptine's activity, comparing it with other known D2R agonists and detailing the methodologies used for its characterization. Dopamine receptors are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are coupled to different G proteins and initiate distinct intracellular signaling cascades.[2]
Quantitative Comparison of D2 Receptor Agonists
The interaction of Bromocriptine and other agonists with the D2 receptor can be quantified through various in vitro assays. The binding affinity (Ki) and functional potency (EC50) are key parameters used for comparison. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.
Table 1: Binding Affinity (Ki) of Various Agonists at the D2 Receptor
| Compound | Kᵢ (nM) | Species/Cell Line | Reference |
| Bromocriptine | ~8 | Not Specified | [1] |
| Bromocriptine | 12.2 | Not Specified | [3] |
| Pergolide | > Cabergoline | Rat Striatum | [4] |
| Lisuride | < Pergolide | Human Striatum | [5] |
| Apomorphine | > Lisuride | Human Striatum | [5] |
| Quinpirole | Not Specified | Not Specified | [6][7] |
| Cabergoline | < Bromocriptine | Rat Striatum | [4] |
Table 2: Functional Potency (EC50) and Activity of D2R Agonists
| Compound | Parameter | Value | Species/Cell Line | Reference |
| Bromocriptine | Activity | Agonist | CHO cells | [1] |
| pEC₅₀ | 8.15 ± 0.05 | CHO cells | [1] | |
| % Maximal Inhibition (cAMP) | ~85% | Not Specified | [2] | |
| Quinpirole | Activity | Full Agonist | Not Specified | [8] |
| Dopamine | EC₅₀ (Gi/Go Activation) | 2.76 x 10⁻⁶ M | DRD2 Nomad Cell Line | [9] |
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G-protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][9] This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA) and modulates downstream cellular functions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
A Comparative Guide to the Pharmacological Activity of Alpha- and Beta-Dihydroergocryptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of the two isomers of dihydroergocryptine: alpha-dihydroergocryptine (α-DHEC) and beta-dihydroergocryptine (β-DHEC). Dihydroergocryptine, a hydrogenated ergot alkaloid, is primarily known for its use in the treatment of Parkinson's disease and hyperprolactinemia. It exists as a mixture of these two diastereomers, which differ in the spatial orientation of the methyl group at the C-8 position of the ergoline nucleus. This subtle structural difference can lead to variations in their pharmacological profiles.
Receptor Binding Affinity
The therapeutic effects and side-effect profiles of alpha- and beta-dihydroergocryptine are largely determined by their binding affinities for various neurotransmitter receptors, particularly dopamine, adrenergic, and serotonin receptors. While comprehensive comparative data for both isomers is limited in publicly available literature, existing studies on α-DHEC provide valuable insights into its receptor interaction profile.
Data Summary: Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Alpha-Dihydroergocryptine (α-DHEC) | Beta-Dihydroergocryptine (β-DHEC) |
| Dopamine Receptors | ||
| D1 | 35.4[1] | Data not available |
| D2 | Ki values for the mixture are reported to be in the low nanomolar range. One study reported a Ki of 0.61-0.95 nM for the ergoline class.[1] | Data not available |
| D3 | Data not available | Data not available |
| Adrenergic Receptors | ||
| α1 | High affinity[2] | Data not available |
| α2 | High affinity[2] | Data not available |
| Serotonin Receptors | ||
| 5-HT1A | Data not available | Data not available |
| 5-HT2A | Data not available | Data not available |
Note: The table highlights the current gap in research directly comparing the two isomers.
Functional Activity
The functional activity of these isomers, whether they act as agonists, partial agonists, or antagonists at their target receptors, dictates their physiological effects. The most well-documented functional effect of dihydroergocryptine is its potent inhibition of prolactin secretion via dopamine D2 receptor agonism.
Prolactin Release Inhibition
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the key signaling pathway for dopamine D2 receptor-mediated inhibition of prolactin release and a typical workflow for a competitive radioligand binding assay.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-adrenergic receptor identification by (3H)dihydroergocryptine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Dopamine Agonist Alternatives for Epicriptine (Bromocriptine)
For researchers investigating dopaminergic pathways and developing novel therapeutics, selecting the appropriate dopamine agonist is critical. Epicriptine, a brand name for bromocriptine, is a well-established ergot-derived dopamine agonist. However, a variety of alternative agonists, both ergot and non-ergot derivatives, are available, each with distinct receptor binding profiles, functional potencies, and selectivities. This guide provides a comparative overview of key alternatives to aid in the selection of the most suitable compound for specific research applications.
Quantitative Comparison of Dopamine Agonists
The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50) of bromocriptine and several alternative dopamine agonists for human dopamine receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Type | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Functional Activity (EC50, nM) |
| Bromocriptine | Ergot | ≥1000[1] | 13.5[2] | ~20[3] | ~15[2] | - | D2: ~20[4] |
| Cabergoline | Ergot | >1000[1] | ~1[1] | - | - | - | D2: More effective than Bromocriptine[5][6] |
| Pramipexole | Non-Ergot | >5000 | 2.2-3.9 | 0.5-3.0 | 5.1 | - | D2: 7.4 (pEC50)[3] |
| Ropinirole | Non-Ergot | >10000 | 15-27 | 1.9-11 | 390 | - | D2: 7.4 (pEC50)[3] |
| Rotigotine | Non-Ergot | 83[2] | 13.5[2] | 0.71[2] | 3.9-15[2] | 5.4[2] | D1, D2, D3: Potent agonist[7][8] |
| Apomorphine | Atypical | 351 (EC50)[9] | ~20 (EC50)[4] | - | - | - | Potent D1/D2 agonist[10] |
| Quinpirole | Research | - | 4.8 (high affinity state)[11] | 5.1[11] | - | - | D2/D3 agonist |
| Sumanirole | Research | >7140 | 9.0 | 1940 | >2190 | - | D2: 17-75[12][13][14] |
| 7-OH-DPAT | Research | 650[15] | 61[15] | 0.57-0.78[15][16] | 5300[15] | - | D3: 13.5[15] |
Profiles of Alternative Dopamine Agonists
Ergot Derivatives:
-
Cabergoline: A long-acting D2 receptor agonist with a higher affinity and selectivity for D2 receptors compared to bromocriptine.[5] It is often better tolerated and more effective in reducing prolactin levels.[6][17]
Non-Ergot Derivatives:
-
Pramipexole: A non-ergoline agonist with high affinity for the D2 subfamily of receptors, showing a preference for the D3 subtype.[18]
-
Ropinirole: Another non-ergoline agonist that is relatively specific for the D2 family of dopamine receptors.[18][19]
-
Rotigotine: A non-ergoline agonist with a broad affinity for D1, D2, and D3 receptors, and to a lesser extent, D4 and D5 receptors.[7][8][20] It is available in a transdermal patch formulation for continuous delivery.
-
Apomorphine: A potent, non-ergoline D1 and D2 receptor agonist.[10][21] It has a rapid onset of action but a short duration.
Research-Specific Agonists:
-
Quinpirole: A widely used research tool, acting as a D2/D3 receptor agonist.[11][22] It is instrumental in studies of behavioral sensitization and animal models of neuropsychiatric disorders.[23]
-
Sumanirole: A highly selective D2 receptor full agonist with over 200-fold selectivity for D2 over other dopamine receptor subtypes in radioligand binding assays.[12][13][14] It demonstrates efficacy in animal models of Parkinson's disease.
-
7-OH-DPAT: A potent and selective D3 receptor agonist.[15][16] It is a valuable tool for investigating the specific roles of the D3 receptor in the central nervous system.[24]
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity (Ki)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to dopamine receptors.
Materials:
-
Cell membranes from cell lines expressing specific human dopamine receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Spiperone for D2/D3/D4, [3H]-SCH23390 for D1/D5).
-
Test compounds at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., Haloperidol).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-specific control).[25]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[25]
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[26]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[26]
cAMP Accumulation Assay for Functional Activity (EC50)
This assay measures the functional activity of a dopamine agonist by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. D1-like receptors (D1, D5) typically increase cAMP, while D2-like receptors (D2, D3, D4) decrease forskolin-stimulated cAMP levels.[27][28][29]
Materials:
-
Cell lines expressing the dopamine receptor of interest.
-
Test compounds at various concentrations.
-
Forskolin (for D2-like receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensors).[28][30]
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.
-
Stimulation:
-
Lysis: Lyse the cells to release intracellular cAMP.[30]
-
Detection: Measure cAMP levels using a compatible assay kit and plate reader.
-
Data Analysis: Plot the cAMP response against the log concentration of the test compound. Use non-linear regression to determine the EC50 value (concentration of agonist that produces 50% of the maximal response).[9]
Visualizations
Dopamine Signaling Pathways
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Workflow for Agonist Comparison
Caption: A typical experimental workflow for characterizing and comparing dopamine agonists.
Classification of Dopamine Agonists
Caption: Structural and functional classification of selected dopamine agonists.
References
- 1. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apomorphine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Effects of Cabergoline and Bromocriptine on Prolactin Levels in Hyperprolactinemic Patients [jstage.jst.go.jp]
- 7. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine agonists in Parkinson's disease: a look at apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine receptors labelled by [3H]quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resource.aminer.org [resource.aminer.org]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. Ropinirole and pramipexole, the new agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. newdrugapprovals.org [newdrugapprovals.org]
- 22. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 28. innoprot.com [innoprot.com]
- 29. innoprot.com [innoprot.com]
- 30. resources.revvity.com [resources.revvity.com]
- 31. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to the In Vitro Pharmacology of Epicriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of published research on Epicriptine (beta-dihydroergocryptine), a dopamine agonist of the ergoline class. Due to the limited availability of studies specifically isolating this compound, this guide synthesizes data from research on dihydroergocryptine (DHEC), a mixture containing this compound (beta-isomer) and its more abundant alpha-isomer in a 1:2 ratio, as well as studies on the individual alpha-isomer. This comparative analysis aims to provide a valuable resource for understanding the pharmacological profile of this compound in relation to other dopamine agonists.
Mechanism of Action
This compound, as a component of dihydroergocryptine, functions primarily as a dopamine D2 receptor agonist.[1][2] The activation of D2 receptors, which are G protein-coupled receptors (GPCRs), initiates a signaling cascade that involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism is central to its therapeutic effects, including the inhibition of prolactin secretion from the anterior pituitary gland.[3][4]
Dopamine Receptor Signaling Pathway
The signaling pathway for D2 receptor agonists like this compound involves the activation of the Gi/o alpha subunit of the G protein complex, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or Kd in nM) of dihydroergocryptine (DHEC), its alpha-isomer, and other key dopamine agonists at various dopamine receptor subtypes. Lower values indicate higher binding affinity.
| Compound | D1 Receptor (Ki/Kd, nM) | D2 Receptor (Ki/Kd, nM) | D3 Receptor (Ki/Kd, nM) | Reference |
| Dihydroergocryptine (DHEC) | ~30 | 5-8 | ~30 | [2] |
| alpha-Dihydroergocryptine | 35.4 | - | - | [5] |
| Bromocriptine | Weak Antagonist | - | - | [4] |
| Cabergoline | - | 0.61 | 1.27 | [5] |
| Lisuride | 56.7 | 0.95 | 1.08 | [5] |
| Pergolide | 447 | - | 0.86 | [5] |
| Pramipexole | >10,000 | 79,500 | 0.97 | [5] |
| Ropinirole | >10,000 | 98,700 | - | [5] |
Experimental Protocols
Dopamine Receptor Binding Assay (Competitive)
This protocol outlines a standard method for determining the binding affinity of a test compound (like this compound) for dopamine receptors.[6][7]
Workflow:
Detailed Methodology:
-
Membrane Preparation: A crude membrane fraction containing the dopamine receptor of interest is prepared from cultured cells (e.g., HEK293) transfected with the receptor, or from brain tissue known to express the receptor (e.g., striatum).[6]
-
Incubation: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.[6]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioligand.[6]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]
In Vitro Prolactin Secretion Inhibition Assay
This functional assay measures the ability of a dopamine agonist to inhibit prolactin secretion from pituitary cells in culture.[3][8]
Workflow:
Detailed Methodology:
-
Cell Culture: Primary cultures of rat anterior pituitary cells or a suitable pituitary cell line (e.g., GH3) are maintained in appropriate culture media.[3][8]
-
Treatment: The cultured cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific duration (e.g., 24-48 hours).[8]
-
Sample Collection: After incubation, the cell culture medium (supernatant) is collected.[8]
-
Prolactin Quantification: The concentration of prolactin in the collected supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).[8][9]
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in prolactin secretion (EC50) is calculated to determine its potency.
Conclusion
The available research indicates that this compound, as a key component of dihydroergocryptine, is a potent dopamine D2 receptor agonist. While direct comparative data for this compound is scarce, the data for dihydroergocryptine and its alpha-isomer suggest a strong affinity for D2 receptors, consistent with its therapeutic use in conditions like Parkinson's disease and hyperprolactinemia. Further studies isolating the beta-isomer (this compound) are warranted to fully elucidate its specific pharmacological profile and therapeutic potential in comparison to other dopamine agonists.
References
- 1. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 3. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ibl-international.com [ibl-international.com]
Epicriptine's Receptor Binding Specificity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epicriptine's receptor binding profile with other key dopamine agonists. The data presented is intended to support research and development efforts by offering a clear perspective on the selectivity and potential off-target effects of these compounds. All quantitative data is summarized for easy comparison, and detailed experimental protocols for the cited assays are provided.
Comparative Receptor Binding Affinities
The therapeutic efficacy and side-effect profiles of dopamine agonists are largely dictated by their specific binding affinities for different receptor subtypes. This compound (beta-dihydroergocryptine) is an ergot-derived dopamine agonist. Its binding profile is compared below with other ergot and non-ergot dopamine agonists. A lower inhibition constant (Kᵢ) value indicates a higher binding affinity.
| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | α₂-adrenergic (Kᵢ, nM) |
| α-dihydroergocryptine * | 35.4[1] | - | - | - | - | - |
| Bromocriptine | 1890[2] | 2.1 - 8[2][3] | 5 - 11.4[2][3] | ~290[3] | High Affinity | High Affinity |
| Pergolide | 447[1] | ~2.5[4] | 0.86[1] | - | Agonist[5] | Agonist[5] |
| Ropinirole | >10,000[6] | 29[2][6] | 1.4[2] | 45[2] | No Affinity | Weak Activity[7] |
| Pramipexole | >10,000[2][6] | 2.2 - 3.9[2][6] | 0.5 - 0.97[1][6] | 5.1[6][8] | Very Low Affinity[9] | Agonist[10] |
Note: Data for this compound (beta-dihydroergocryptine) is limited. Data for its isomer, alpha-dihydroergocryptine, is presented as a close reference. Dihydroergocryptine as a mixture is a potent D₂ receptor agonist.[11]
Experimental Protocols
The binding affinities in the comparison table are typically determined through competitive radioligand binding assays. Below is a detailed methodology for such an assay.
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for a specific receptor subtype.
Materials:
-
Cell Membranes: Mammalian cells (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., D₂, D₃, 5-HT₂ₐ).
-
Radioligand: A high-affinity ligand labeled with a radioisotope. For example, [³H]-Spiperone for D₂-like receptors.
-
Test Compounds: Unlabeled dopamine agonists (this compound, Bromocriptine, etc.).
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and other salts at a physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled ligand) from the total binding (wells with no test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[6]
Visualizing Key Processes
To better understand the experimental and physiological context of receptor binding, the following diagrams illustrate the experimental workflow and the primary signaling pathways involved.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pergolide | C19H26N2S | CID 47811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
Epicriptine: A Comparative Analysis of In Vitro and In Vivo Dopaminergic Activity
For Researchers, Scientists, and Drug Development Professionals
Epicriptine, also known as beta-dihydroergocryptine, is an ergoline derivative and a dopamine agonist. It is a component of the pharmaceutical mixture dihydroergocryptine, which also contains alpha-dihydroergocryptine. This guide provides a comparative overview of the available in vitro and in vivo data for this compound and its related compounds, offering insights into its pharmacological profile.
Correlation of In Vitro and In Vivo Data
This compound, primarily through its action as a dopamine D2 receptor agonist, demonstrates a correlation between its in vitro receptor binding affinity and its in vivo physiological effects. In vitro studies on the closely related alpha-dihydroergocryptine reveal a high affinity for D2 and D3 dopamine receptors, with a lower affinity for D1 receptors. This receptor binding profile is consistent with the in vivo effects observed in both animal models and clinical trials in Parkinson's disease, where it has been shown to alleviate motor symptoms. Furthermore, in vitro evidence of dihydroergocryptine's ability to inhibit prolactin release from pituitary cells is mirrored by its in vivo effects on hormone regulation.
Data Presentation
In Vitro Data: Dopamine Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of alpha-dihydroergocryptine, a major component of dihydroergocryptine, for various dopamine receptor subtypes in human brain tissue. Lower Ki values indicate higher binding affinity.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| Alpha-dihydroergocryptine | 35.4[1] | Not explicitly stated, but high affinity noted | Not explicitly stated, but high affinity noted |
| Lisuride (for comparison) | 56.7[1] | 0.95[1] | 1.08[1] |
| Pergolide (for comparison) | 447[1] | Not explicitly stated | 0.86[1] |
| Cabergoline (for comparison) | Not explicitly stated | 0.61[1] | 1.27[1] |
| Pramipexole (for comparison) | >10,000 | 79,500 | 0.97[1] |
| Ropinirole (for comparison) | >10,000 | 98,700 | Not explicitly stated |
Note: Specific Ki values for this compound (beta-dihydroergocryptine) were not available in the searched literature. The data presented is for the alpha isomer, which constitutes a significant portion of the dihydroergocryptine mixture.
In Vitro Data: Functional Assays
Dihydroergocryptine, a mixture containing this compound, has been shown to inhibit prolactin release and cyclic AMP accumulation in cultured anterior pituitary cells in a concentration-dependent manner.[2] This effect is indicative of its dopamine agonist activity.
In Vivo Data: Clinical Studies in Parkinson's Disease
Clinical trials have been conducted on alpha-dihydroergocryptine as an adjunct therapy to L-dopa in patients with Parkinson's disease.
| Study Outcome | Alpha-dihydroergocryptine | Lisuride (Comparator) |
| Reduction in L-dopa long-term motor complications (UPDRS part IV) | Superior efficacy | - |
| Incidence of Adverse Events | 25% (8 out of 32 patients) | 67% (24 out of 36 patients) |
Note: Specific in vivo studies on the motor effects of this compound alone in animal models of Parkinson's disease were not identified in the literature search.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Due to limitations in accessing the full text of the cited studies, comprehensive, step-by-step protocols cannot be provided. However, based on general knowledge and the available abstracts, the following outlines the likely methodologies employed.
Dopamine Receptor Binding Assay (General Protocol)
This protocol describes a common method for determining the binding affinity of a compound to dopamine receptors.
1. Membrane Preparation:
- Human striatal tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the dopamine receptors.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
- A constant concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2/D3 receptors or [³H]SCH23390 for D1 receptors) is incubated with the prepared cell membranes.
- Increasing concentrations of the unlabeled test compound (e.g., alpha-dihydroergocryptine) are added to compete with the radioligand for binding to the receptors.
- The reaction is incubated to reach equilibrium.
- The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Prolactin Release Assay (General Protocol)
This protocol outlines a method to assess the effect of compounds on prolactin secretion from pituitary cells.
1. Cell Culture:
- Anterior pituitary cells are isolated from rats and cultured in a suitable medium.
2. Treatment:
- The cultured cells are treated with varying concentrations of the test compound (e.g., dihydroergocryptine).
3. Sample Collection and Analysis:
- The culture medium is collected after a specific incubation period.
- The concentration of prolactin in the medium is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
4. cAMP Measurement:
- To investigate the signaling pathway, intracellular cyclic AMP (cAMP) levels in the pituitary cells can also be measured using commercially available assay kits.
In Vivo Model: Haloperidol-Induced Catalepsy in Rats (General Protocol)
This is a common behavioral model used to screen for compounds with potential anti-parkinsonian effects.
1. Animal Model:
- Catalepsy, a state of motor rigidity, is induced in rats by the administration of a dopamine D2 receptor antagonist, such as haloperidol (e.g., 1 mg/kg, intraperitoneally).[3][4][5]
2. Treatment:
- The test compound (e.g., this compound) is administered to the animals at various doses, typically prior to the haloperidol injection.
3. Behavioral Assessment:
- Catalepsy is assessed at different time points after haloperidol administration. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time it takes for the animal to remove its paws is measured.
4. Data Analysis:
- The duration of catalepsy in the treated groups is compared to that of a control group that received only haloperidol. A significant reduction in the duration of catalepsy suggests a potential anti-parkinsonian effect.
Mandatory Visualization
Signaling Pathway of Dopamine D2 Receptor Agonists
Caption: Dopamine D2 receptor activation by this compound inhibits adenylate cyclase, reducing cAMP and cellular responses.
Experimental Workflow: Dopamine Receptor Binding Assay
Caption: Workflow for determining the binding affinity of this compound to dopamine receptors.
Logical Relationship: this compound and Dihydroergocryptine
Caption: this compound is one of the two components of the dihydroergocryptine mixture.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. youtube.com [youtube.com]
- 4. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
Benchmarking Epicriptine's Potency Against Novel Dopamine Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Epicriptine, an established ergoline-class dopamine agonist, against a novel compound. The presented data is based on standard preclinical assays designed to characterize and compare the pharmacological activity of dopamine receptor agonists.
Introduction to this compound
This compound, also known as beta-dihydroergocryptine, is a dopamine agonist of the ergoline class.[1] Its therapeutic effects are primarily attributed to its agonistic activity at dopamine receptors.[2] this compound is a component of the mixture known as dihydroergocryptine and is structurally related to other ergot alkaloids like bromocriptine.[1] Understanding its potency relative to new chemical entities is crucial for the development of next-generation therapeutics targeting the dopaminergic system.
Comparative Potency Analysis
To provide a clear benchmark, this guide compares this compound to a hypothetical "Novel Compound X." The potency of these compounds is evaluated through two key in vitro assays: a competitive binding assay to determine the binding affinity (Ki) for the dopamine D2 receptor, and a functional assay to measure the half-maximal effective concentration (EC50) for receptor activation.
Table 1: Comparative Potency of this compound and Novel Compound X at the Dopamine D2 Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | 5.2 | 12.8 |
| Novel Compound X | 1.8 | 3.5 |
Disclaimer: The data for Novel Compound X is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of the test compounds for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (a radiolabeled antagonist).
-
This compound and Novel Compound X.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-D2R cells.
-
In a 96-well plate, add a fixed concentration of [3H]-Spiperone.
-
Add increasing concentrations of the unlabeled competitor (this compound or Novel Compound X).
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional potency of the compounds as agonists of the Gi-coupled dopamine D2 receptor.
Materials:
-
CHO-K1 cells co-expressing the human dopamine D2 receptor and a cAMP-sensitive biosensor (e.g., GloSensor).
-
Forskolin (an adenylyl cyclase activator).
-
This compound and Novel Compound X.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Equilibrate the cells with the cAMP biosensor substrate.
-
Add increasing concentrations of the agonist (this compound or Novel Compound X).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Measure the resulting luminescence, which is inversely proportional to the level of D2 receptor activation (as D2 is Gi-coupled and inhibits adenylyl cyclase).
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a dose-response curve.[3][4][5][6][7]
Visualizing the Methodologies and Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate the key workflows and signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C32H43N5O5 | CID 65667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. promegaconnections.com [promegaconnections.com]
- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 6. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 7. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
A Comparative Guide to the Reproducibility of Dopamine Agonist Effects on Hormone Secretion: Epicriptine, Bromocriptine, and Cabergoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of epicriptine and its more commonly used alternatives, bromocriptine and cabergoline, in modulating hormone secretion, with a primary focus on prolactin. The information presented is supported by experimental data from peer-reviewed literature to address the reproducibility of their effects.
Overview of Dopamine Agonists and Hormone Secretion
Dopamine agonists are a class of drugs that bind to and activate dopamine receptors. In the context of neuroendocrinology, they are pivotal in the management of hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin. By stimulating dopamine D2 receptors on lactotroph cells in the anterior pituitary gland, these drugs inhibit the synthesis and secretion of prolactin. This guide focuses on three ergot-derived dopamine agonists: this compound (a component of dihydroergocryptine), bromocriptine, and cabergoline. While this compound is less commonly studied, bromocriptine and cabergoline are well-established treatments, providing a robust dataset for comparison.
Comparative Efficacy in Prolactin Suppression
The primary measure of efficacy for these dopamine agonists is their ability to normalize prolactin levels in patients with hyperprolactinemia. Clinical studies have consistently demonstrated the high efficacy of both bromocriptine and cabergoline in achieving this outcome.
| Parameter | Bromocriptine | Cabergoline | Reference |
| Prolactin Reduction | -87.5% | -93% | [1][2] |
| Normalization of Prolactin Levels | 59% of patients | 82% - 83% of patients | [1][2][3] |
| Restoration of Ovulatory Cycles/Pregnancy | 52% of patients | 72% of patients | [3] |
| Persistence of Amenorrhea | 16% of patients | 7% of patients | [3] |
Receptor Binding Affinity
The therapeutic effects of these drugs are directly related to their affinity for the dopamine D2 receptor. A lower dissociation constant (Ki) indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor Affinity (Ki) | Reference |
| Dihydroergocryptine (containing this compound) | ~5-8 nM (Kd) | [4] |
| Bromocriptine | High Affinity (Specific Ki values vary across studies) | |
| Cabergoline | 0.61 nM |
Note: Data for this compound is presented as the dissociation constant (Kd) for dihydroergocryptine, a mixture containing α- and β-dihydroergocryptine (this compound). This value provides a strong indication of its high affinity for the D2 receptor.
Comparison of Side Effect Profiles
The reproducibility of side effects is a critical factor in the clinical utility of a drug. Cabergoline has been consistently shown to have a more favorable side effect profile compared to bromocriptine.
| Side Effect | Bromocriptine (Frequency) | Cabergoline (Frequency) | Reference |
| Any Adverse Event | 53% - 78% | 12% - 68% | [1][2][3] |
| Nausea | Higher incidence | Significantly lower incidence | [4] |
| Vomiting | Higher incidence | Significantly lower incidence | [4] |
| Drug Discontinuation due to Intolerance | 12% | 3% | [3] |
Experimental Protocols
To ensure the reproducibility of the findings presented, it is essential to understand the methodologies employed in these studies. Below are detailed protocols for the key experiments cited.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay is used to determine the binding affinity of a compound to its receptor.
Objective: To quantify the affinity (Ki) of this compound, bromocriptine, and cabergoline for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compounds (this compound, bromocriptine, cabergoline).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Prolactin Immunoassay (ELISA)
This assay is used to quantify the concentration of prolactin in serum samples.
Objective: To measure the levels of prolactin in patient serum before and after treatment with dopamine agonists.
Materials:
-
Microtiter plates coated with a monoclonal antibody against prolactin.
-
Patient serum samples.
-
Prolactin standards of known concentrations.
-
Enzyme-conjugated secondary antibody against prolactin (e.g., HRP-conjugated).
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer.
-
Microplate reader.
Procedure:
-
Sample and Standard Addition: Add patient serum samples and prolactin standards to the wells of the antibody-coated microtiter plate.
-
Incubation: Incubate the plate to allow the prolactin in the samples and standards to bind to the immobilized antibody.
-
Washing: Wash the plate to remove any unbound proteins.
-
Secondary Antibody Addition: Add the enzyme-conjugated secondary antibody to each well.
-
Incubation: Incubate the plate again to allow the secondary antibody to bind to the captured prolactin.
-
Washing: Wash the plate to remove any unbound secondary antibody.
-
Substrate Addition: Add the enzyme substrate to the wells. The enzyme will convert the substrate into a colored product.
-
Color Development: Incubate the plate to allow for color development.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of prolactin in the patient samples.
Visualizing Molecular Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of a dopamine agonist to the D2 receptor on a lactotroph cell, leading to the inhibition of prolactin secretion.
Caption: Dopamine D2 receptor signaling pathway in a lactotroph cell.
Experimental Workflow for Comparing Dopamine Agonists
This diagram outlines a typical workflow for a clinical study comparing the effects of different dopamine agonists on prolactin secretion.
References
- 1. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Epicriptine
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Epicriptine (CAS 88660-47-3), also known as beta-dihydroergocryptine, is a potent ergoline-class dopamine agonist requiring specialized disposal procedures. Adherence to these protocols is crucial to mitigate risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before commencing any disposal activities, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. The following table summarizes the essential personal protective equipment (PPE) and handling requirements when managing this compound waste.
| Protective Equipment/Action | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents dermal absorption of the potent compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosolized particles. |
| Lab Coat | Standard laboratory coat | Minimizes skin contact with contaminated materials. |
| Work Area | Well-ventilated area, preferably a chemical fume hood | Reduces the risk of inhalation of any dusts or aerosols. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and materials contaminated with it must be managed as hazardous waste. On-site chemical neutralization is not recommended due to the compound's potency and the potential for unpredictable reactions.
-
Waste Segregation : All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
-
Containerization : Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must be clearly labeled as "Hazardous Waste: this compound" and include the accumulation start date. Ensure the container remains securely sealed except when adding waste.
-
Storage : The designated hazardous waste container should be stored in a secure, well-ventilated area, away from incompatible materials. Secondary containment is essential to control any potential spills or leaks.
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[1] All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Empty Containers : Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After thorough rinsing and drying, and with the label defaced, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Epicriptine
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Epicriptine is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a dopamine agonist of the ergoline class. Adherence to these guidelines is critical due to the compound's high toxicity.
Hazard Summary
This compound is classified as acutely toxic. A key hazard statement associated with this compound is:
-
H310: Fatal in contact with skin. [1]
This underscores the critical need for stringent protective measures to prevent any direct contact with the substance.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the most critical steps in mitigating the risks associated with handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Compatible with this compound (consult manufacturer's glove selection chart) | To prevent skin contact, which can be fatal.[1] |
| Body Protection | Protective clothing | Complete suit protecting against chemicals | To protect skin from accidental spills or dust exposure.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 approved | To prevent eye contact with dust or splashes. |
| Respiratory Protection | NIOSH-approved respirator | Required if dust is generated | To prevent inhalation of airborne particles. |
Experimental Protocols: Handling and Disposal
Strict adherence to the following procedures is mandatory to ensure a safe laboratory environment.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly marked with appropriate hazard signs.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Weighing of this compound should be done in a fume hood or an enclosure to contain any dust. Use anti-static weighing dishes.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Keep the container covered as much as possible.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of water.[1] Remove all contaminated clothing and seek immediate medical attention by calling a poison center or doctor.[1]
-
Eye Contact: If this compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spills: In the event of a spill, carefully clean up the material to avoid generating dust.[1] Wear appropriate PPE during cleanup. Dispose of the collected material as hazardous waste.
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including disposable gloves, liners, and weighing dishes, in a clearly labeled, sealed container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the name of the chemical (this compound).
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not mix with other waste.[1]
Safety and Disposal Workflow
The following diagram illustrates the key decision points and steps for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
